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  • Product: Ethyl 3-amino-3-cyanopropanoate
  • CAS: 1501107-84-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 3-amino-3-cyanopropanoate vs. Ethyl 3-amino-2-cyanoprop-2-enoate

This guide serves as a definitive technical resource for distinguishing, synthesizing, and applying two critical, yet frequently confused, cyano-functionalized esters in drug development. Structural Divergence, Synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for distinguishing, synthesizing, and applying two critical, yet frequently confused, cyano-functionalized esters in drug development.

Structural Divergence, Synthetic Pathways, and CAS Identification

Executive Summary: The "Two-Hydrogen" Distinction

In the high-precision arena of heterocyclic synthesis—specifically for pyrimidine and pyridine scaffolds—confusion between saturated and unsaturated building blocks can lead to catastrophic synthetic failures.

The two compounds differ fundamentally by a degree of unsaturation (2 hydrogen atoms) and regiospecificity of the functional groups.

  • Compound A (The Enamine): Ethyl 3-amino-2-cyanoprop-2-enoate.[1][][3][4][5] A conjugated, planar system used extensively as a "push-pull" alkene for cyclization.

  • Compound B (The Aminonitrile): Ethyl 3-amino-3-cyanopropanoate.[6][7][8] A saturated, chiral aminonitrile derivative, often serving as a specialized intermediate for amino acid mimetics.

This guide delineates their physicochemical identities, validates their CAS registries, and provides robust protocols for their utilization.

Structural Analysis & CAS Identification

The following table synthesizes the core chemical data. Note the distinct Molecular Weights (MW) and Formulas, which are the primary method for rapid validation in LC-MS workflows.

FeatureCompound A (The Acrylate)Compound B (The Propanoate)
Systematic Name Ethyl 3-amino-2-cyanoprop-2-enoate Ethyl 3-amino-3-cyanopropanoate
Common Name Ethyl (aminomethylene)cyanoacetate

-Cyano-

-alanine ethyl ester
CAS Number 38109-77-2 1501107-84-1
Molecular Formula


Molecular Weight 140.14 g/mol 142.16 g/mol
Hybridization

(Conjugated Enamine)

(Saturated Chain)
Key Functionality Push-pull alkene (Michael Acceptor/Donor)

-Aminonitrile (Strecker Adduct type)
Stability High (Stabilized by H-bonding)Moderate (Prone to retro-Strecker)
Structural Visualization

The following diagram illustrates the connectivity and electronic differences.

Structures cluster_A Compound A: The Acrylate (CAS 38109-77-2) cluster_B Compound B: The Propanoate (CAS 1501107-84-1) StructA Ethyl 3-amino-2-cyanoprop-2-enoate (Conjugated System) NH2-CH=C(CN)-COOEt Planar Geometry Internal H-Bond Stabilization Relation Relationship: Not Tautomers (Differ by 2H) StructA->Relation StructB Ethyl 3-amino-3-cyanopropanoate (Saturated System) NH2-CH(CN)-CH2-COOEt Chiral Center at C3 Flexible Geometry Relation->StructB

Figure 1: Structural comparison highlighting the saturation difference between the acrylate and propanoate derivatives.

Deep Dive: Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2)[1][2][3][4][5]

This compound is the industry workhorse. It belongs to the class of enaminonitriles . Its utility stems from the "push-pull" electronic nature of the double bond: the amino group pushes electron density (


 effect) while the cyano and ester groups pull it (

effect).
Mechanism of Action in Synthesis

The


-carbon (C3) is electrophilic due to the conjugation, but the amino group makes it nucleophilic at the nitrogen and the 

-carbon (C2). This ambiphilic nature allows it to react with:
  • Amidines/Guanidines: To form pyrimidines.

  • Hydrazines: To form pyrazoles.

Synthesis Protocol (Self-Validating)

Objective: Synthesize Ethyl 3-amino-2-cyanoprop-2-enoate from Ethyl cyanoacetate. Scale: 100 mmol.

Reagents:

  • Ethyl cyanoacetate (CAS 105-56-6)

  • Triethyl orthoformate (TEOF)

  • Ammonium Hydroxide (

    
    ) or Ammonium Acetate
    
  • Ethanol (Solvent)

Workflow:

  • Alkoxymethylene Formation: Reflux Ethyl cyanoacetate (1 eq) with TEOF (1.5 eq) and Acetic Anhydride (2 eq) for 4 hours. Distill off ethyl acetate/ethanol byproducts.

    • Validation Point: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of starting material (

      
      ) and appearance of Ethyl ethoxymethylene cyanoacetate (
      
      
      
      ).
  • Amination: Dissolve the crude intermediate in Ethanol. Cool to

    
    .
    
  • Addition: Dropwise add Ammonium Hydroxide (1.2 eq). A solid precipitate should form immediately.

  • Workup: Filter the solid.[9] Wash with cold ethanol. Recrystallize from Ethanol.

    • Yield Expectation: 70-85%.

    • Melting Point Check: 168-170°C (Lit. value).

Synthesis Step1 Ethyl Cyanoacetate + TEOF Step2 Intermediate: Ethyl ethoxymethylene cyanoacetate Step1->Step2 Reflux, -EtOH Step3 Amination: + NH3 / EtOH Step2->Step3 Nucleophilic Vinylic Substitution Product Product: Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2) Step3->Product Precipitation

Figure 2: Synthetic route for CAS 38109-77-2 via the ethoxymethylene intermediate.

Deep Dive: Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1)[6][7][8]

This compound is significantly rarer in literature. It represents a


-amino acid derivative  where the 

-carbon bears both an amino and a cyano group.
Chemical Nature & Instability

Structurally, this is an


-aminonitrile relative to the ester side chain. Aminonitriles are generally formed via the Strecker synthesis  (Aldehyde + Amine + Cyanide).
  • Hypothetical Precursor: Ethyl 3-oxopropanoate (Formyl acetate).

  • Stability Warning:

    
    -aminonitriles are in equilibrium with their imine/cyanide components (Retro-Strecker reaction), especially under basic conditions or heat. This makes CAS 1501107-84-1 a sensitive building block, likely requiring storage at 
    
    
    
    under inert atmosphere.
Application Context

Researchers typically encounter this CAS when designing:

  • Peptidomimetics: As a

    
    -alanine analog.
    
  • Chiral Auxiliaries: If the C3 center is enantiomerically enriched.

References

  • PubChem Compound Summary. "Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2)."[3] National Center for Biotechnology Information.

  • GuideChem Chemical Database.
  • BLD Pharm Product Catalog. "Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1)."[6][7][8]

  • Sigma-Aldrich (Merck). "Ethyl cyanoacetate (Precursor)

Sources

Exploratory

Difference between ethyl 3-amino-3-cyanopropanoate and ethyl cyanoacetate derivatives

This guide provides an in-depth technical analysis comparing Ethyl Cyanoacetate (ECA) and its conventional derivatives against the specialized building block Ethyl 3-amino-3-cyanopropanoate (EACP) . Structural Divergence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Ethyl Cyanoacetate (ECA) and its conventional derivatives against the specialized building block Ethyl 3-amino-3-cyanopropanoate (EACP) .

Structural Divergence, Reactivity Profiles, and Synthetic Applications

Executive Summary

Ethyl Cyanoacetate (ECA) is a ubiquitous


 synthone characterized by its active methylene group, serving as a nucleophilic linchpin in the synthesis of heterocycles, adhesives, and dyes. Its primary reactivity is governed by proton acidity (

) and electrophilic nitrile functionality.

Ethyl 3-amino-3-cyanopropanoate (EACP) is a specialized, functionalized derivative often used in high-value medicinal chemistry (e.g., caspase inhibitors). Unlike ECA, EACP possesses a chiral center at the


-position (C3), featuring geminal amino and cyano groups. It functions not as a generic carbon nucleophile, but as a "warhead" precursor or peptidomimetic scaffold.

Key Distinction: ECA is a reagent for bond formation (forming C-C bonds). EACP is a chiral building block (installing specific pharmacophores).

Chemical Identity & Structural Analysis[2]

The fundamental difference lies in the oxidation state and hybridization of the carbon chain.

FeatureEthyl Cyanoacetate (ECA)Ethyl 3-amino-3-cyanopropanoate (EACP)
CAS Number 105-56-61501107-84-1 (Generic/Salt forms)
Formula


Structure


Core Moiety

-Methylene Nitrile

-Amino-

-Cyano Propanoate
Hybridization C2 is

(Acidic)
C3 is

(Chiral, Basic)
Reactivity Class 1,3-Dielectrophile / Nucleophile (Enolate)Bifunctional Amine / Electrophile
Stability High (shelf-stable liquid)Moderate (often stored as HCl/TFA salt)
Structural Visualization

Structure_Comparison cluster_0 Ethyl Cyanoacetate (ECA) cluster_1 Ethyl 3-amino-3-cyanopropanoate (EACP) ECA Ethyl Cyanoacetate (NC-CH2-COOEt) ActiveSite Active Methylene (C2) pKa ~9 ECA->ActiveSite Deprotonation EACP Ethyl 3-amino-3-cyanopropanoate (H2N-CH(CN)-CH2-COOEt) ChiralCenter Chiral Center (C3) Geminal Amine/Nitrile EACP->ChiralCenter Peptide Coupling

Figure 1: Structural divergence highlighting the active methylene of ECA vs. the chiral center of EACP.

Mechanistic Reactivity[1]
A. Ethyl Cyanoacetate (ECA): The Nucleophilic Workhorse

ECA reactivity is dominated by the stability of its enolate.

  • Knoevenagel Condensation: Reaction with aldehydes to form

    
    -unsaturated cyanoesters (precursors to coumarins, acrylates).
    
  • Alkylation:

    
     attack on alkyl halides.
    
  • Dimerization: Under basic conditions (NaOEt), ECA dimerizes to form Diethyl 3-amino-2-cyanopent-2-enedioate .

    • Note: This dimer is often confused with EACP. The dimer is an enamine (

      
      ), whereas EACP is a saturated amine .
      
B. Ethyl 3-amino-3-cyanopropanoate (EACP): The Peptidomimetic Scaffold

EACP is designed to introduce the 3-amino-3-cyano motif.

  • Amide Coupling: The primary amine at C3 reacts with activated carboxylic acids (using HATU/EDC) to form peptide backbones.

  • Warhead Mechanism (Caspase Inhibition): In drug design, the nitrile group in EACP derivatives acts as an electrophilic trap.

    • Mechanism:[1][2] The active site Cysteine thiolate of the enzyme (e.g., Caspase-1) attacks the nitrile carbon, forming a reversible thioimidate adduct.

    • Selectivity: The propanoate chain positions the nitrile precisely within the enzyme pocket.

Experimental Protocols
Protocol A: Synthesis of ECA Dimer (Contrast Material)

To demonstrate the difference between EACP and the standard ECA self-condensation product.

Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Ethoxide (0.5 eq), Ethanol (Solvent).

  • Setup: Charge a flame-dried flask with absolute ethanol and add metallic sodium to generate NaOEt in situ.

  • Addition: Dropwise add ethyl cyanoacetate at 0°C.

  • Reflux: Heat to reflux for 4 hours. The solution will darken.

  • Workup: Cool to RT, neutralize with dilute acetic acid.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Result: Diethyl 3-amino-2-cyanopent-2-enedioate (Solid, mp ~50°C). This is NOT EACP.

Protocol B: Utilization of EACP in Peptide Coupling

Based on Vertex Pharmaceuticals methodology for Caspase Inhibitors.

Objective: Coupling EACP to a peptide fragment (e.g., N-acetyl-amino acid). Reagents:

  • (S)-2-(trimethylsilyl)ethyl 3-amino-3-cyanopropanoate (Protected EACP analog) or EACP-HCl.

  • Carboxylic Acid Partner (e.g., Boc-Asp-OH).

  • HATU (1.2 eq).

  • DIPEA (Diisopropylethylamine, 1.5 eq).

  • DMF (Dimethylformamide, anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid partner (0.22 mmol) and EACP (0.23 mmol) in anhydrous DMF (1.5 mL) under Nitrogen.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add DIPEA (0.058 mL) dropwise to deprotonate the EACP salt.

  • Coupling: Add HATU (101 mg) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 3 hours.

  • Quench/Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (cold), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: NMR should show the amide proton doublet and retention of the nitrile peak (~2250

    
     in IR).
    
Synthesis Pathways & Logic

How is EACP made if not by simple dimerization?

ECA Synthesis (Industrial):



EACP Synthesis (Laboratory/Chiral): EACP is typically synthesized via a Strecker-type reaction on an aldehyde equivalent, often requiring enzymatic resolution for the (S)-enantiomer.

  • Precursor: Ethyl 3,3-diethoxypropionate (masked aldehyde) or Ethyl 3-oxopropanoate.

  • Hydrolysis/Imine Formation: Acid hydrolysis to the aldehyde, followed by condensation with ammonia/amine.

  • Cyanation: Addition of TMSCN or HCN to the imine.

    • Reaction:

      
      
      
  • Resolution: Racemic EACP is resolved using Lipase (e.g., Candida antarctica Lipase A) to yield the optically pure (S)-EACP required for drug efficacy.

Pathway Logic Diagram

Synthesis_Pathways cluster_ECA Commodity Route (ECA) cluster_EACP Specialty Route (EACP) Chloroacetate Chloroacetic Acid ECA_Prod Ethyl Cyanoacetate Chloroacetate->ECA_Prod SN2 Substitution Cyanide NaCN Cyanide->ECA_Prod Aldehyde Ethyl 3-oxopropanoate (or equivalent) Strecker Strecker Reaction (NH3 + TMSCN) Aldehyde->Strecker Racemic Racemic EACP Strecker->Racemic Resolution Enzymatic Resolution (Lipase) Racemic->Resolution ChiralEACP (S)-Ethyl 3-amino-3-cyanopropanoate Resolution->ChiralEACP Yields Pure Enantiomer

Figure 2: Synthesis pathways contrasting the direct substitution for ECA vs. the multi-step Strecker/Resolution for EACP.

References
  • Vertex Pharmaceuticals. (2016). Caspase Inhibitors. U.S. Patent No. 9,365,612. Washington, DC: U.S. Patent and Trademark Office. Link

  • Organic Syntheses. (1925). Ethyl Cyanoacetate.[2][3][4][5][6] Org. Synth. 1925, 5, 53. Link

  • Wikipedia. Ethyl cyanoacetate. Link

  • PubChem. Ethyl cyanoacetate (Compound Summary). National Library of Medicine. Link

  • ResearchGate. (2004). Synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid. (Analogous methodology for

    
    -amino nitrile resolution). Link
    

Sources

Foundational

Thermodynamic stability of 3-amino-3-cyano propanoate esters

Thermodynamic Stability & Degradation Kinetics of 3-Amino-3-Cyano Propanoate Esters Executive Summary 3-amino-3-cyano propanoate esters represent a class of labile -aminonitriles situated on a -ester backbone. While valu...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Degradation Kinetics of 3-Amino-3-Cyano Propanoate Esters

Executive Summary

3-amino-3-cyano propanoate esters represent a class of labile


-aminonitriles  situated on a 

-ester backbone. While valuable as intermediates in the synthesis of

-amino acids and nitrogen heterocycles (e.g., pyrimidines, imidazoles), they exhibit significant thermodynamic instability.

This guide details the physicochemical behavior of these compounds, identifying the Retro-Strecker reaction and


-elimination  as the primary degradation vectors. It provides a self-validating framework for assessing their stability using Differential Scanning Calorimetry (DSC) and HPLC, ensuring safe handling and precise kinetic characterization in drug development workflows.

The Thermodynamic Landscape

The stability of 3-amino-3-cyano propanoate esters is governed by the tension between the formation enthalpy of the C–CN bond and the entropic drive toward dissociation.

The Geminal Instability (The -Aminonitrile Motif)

The core structural vulnerability lies at the C3 position, where an amino group (


) and a cyano group (

) share a single carbon. This geminal substitution pattern is the product of a Strecker-type equilibrium.
  • Formation (Exothermic):

    
    
    
  • Decomposition (Entropic): High temperatures favor the reverse reaction (Retro-Strecker), releasing highly volatile HCN gas.

The Conjugation Trap

Unlike simple aliphatic aminonitriles, the propanoate backbone introduces a second thermodynamic sink: Conjugation . The molecule can eliminate leaving groups to form an


-unsaturated system, which is stabilized by resonance between the ester carbonyl and the double bond.
  • Thermodynamic Sink: The formation of 3-aminoacrylates (via HCN loss) or 3-cyanoacrylates (via

    
     loss) is driven by the high stability of the resulting conjugated 
    
    
    
    -system.

Degradation Pathways & Mechanisms[1]

Understanding the specific decomposition routes is critical for safety and yield optimization.

Pathway A: Retro-Strecker Reaction (Primary Thermal Risk)

Under neutral or basic conditions, the lone pair on the nitrogen donates into the C-CN antibonding orbital, expelling cyanide.

  • Trigger: Heat (>40°C) or pH > 7.

  • Products: Imine intermediate (

    
    ) and Hydrogen Cyanide (HCN).
    
  • Safety Critical: In a closed vessel, this leads to rapid pressurization and toxic gas generation.

Pathway B: -Elimination (The "Enamine" Relaxation)

The acidic protons at the C2 position (alpha to the ester) facilitate elimination.

  • Mechanism: Base-catalyzed abstraction of the C2 proton followed by expulsion of a leaving group.

  • Outcome: Formation of thermodynamically stable conjugated enoates.

Pathway C: Hydrolysis[2]
  • Nitrile Hydrolysis: Slow conversion of

    
     to amide (
    
    
    
    ) then acid (
    
    
    ).
  • Ester Hydrolysis: Standard conversion to the free carboxylic acid, which may decarboxylate.

Visualizing the Decomposition Network

Decomposition_Pathways Start 3-Amino-3-Cyano Propanoate Ester (Kinetic Trap) TS_Retro Transition State (N-Lone Pair Donation) Start->TS_Retro Heat / Base Cyanoacrylate 3-Cyanoacrylate (Thermodynamic Sink 2) Start->Cyanoacrylate Elimination of NH3 Ammonia NH3 Start->Ammonia Imine Imine Intermediate (ROOC-CH2-CH=NH) TS_Retro->Imine HCN HCN Gas (Safety Hazard) TS_Retro->HCN Enamine 3-Aminoacrylate (Thermodynamic Sink 1) Imine->Enamine Tautomerization

Caption: Decomposition network of 3-amino-3-cyano propanoates showing the Retro-Strecker pathway (red) and relaxation to conjugated acrylates (green).

Experimental Assessment Protocols

To validate the stability of your specific ester derivative, you must establish a self-validating thermal profile .

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset temperature of decomposition (


) and the energy of decomposition (

).
  • Sample Prep: Weigh 2–5 mg of the ester into a high-pressure gold-plated crucible (crucial to contain HCN and prevent sensor corrosion).

  • Reference: Empty gold-plated crucible.

  • Ramp: Heat from 25°C to 300°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Look for an endotherm (melting) followed immediately by a sharp exotherm (decomposition).

    • Critical Limit: If

      
      , the material is potentially explosive; treat with extreme caution [1].
      
Protocol 3.2: Isothermal Stress Testing (HPLC Tracking)

Purpose: Establish kinetic half-life (


) at storage temperatures.
  • Preparation: Dissolve compound at 1 mg/mL in Acetonitrile/Water (50:50).

    • Note: Avoid protic solvents like methanol if transesterification is a risk.

  • Conditions: Incubate aliquots at 25°C, 40°C, and 60°C.

  • Sampling: Analyze at T=0, 1h, 4h, 24h, 48h.

  • Detection: UV at 210 nm (general) and 254 nm (conjugated degradation products).

  • Data Treatment: Plot

    
     vs. Time. A linear fit indicates first-order kinetics (typical for Retro-Strecker).
    
ParameterLow Stability ZoneModerate Stability ZoneHigh Stability Zone
DSC

< 80°C80°C – 150°C> 150°C

(25°C)
< 24 Hours1 – 7 Days> 30 Days
Primary Risk Rapid HCN evolutionGradual discolorationHydrolysis over months

Stabilization & Handling Strategies

Based on the mechanistic understanding, the following strategies maximize thermodynamic life:

  • Protonation (The "Acid Lock"):

    • The Retro-Strecker mechanism requires a free lone pair on the amine nitrogen.

    • Strategy: Isolate and store the compound as a mineral acid salt (e.g., Hydrochloride or Tosylate). This removes the lone pair availability, effectively shutting down the cyanide expulsion pathway [2].

  • Temperature Control:

    • Store at -20°C. The entropic term (

      
      ) of the Retro-Strecker free energy equation is minimized at low temperatures.
      
  • Solvent Selection:

    • Avoid aldehydes or ketones in processing (prevents cross-Strecker exchange).

    • Avoid water at neutral pH (prevents hydrolysis).

Workflow for Stability Validation

Stability_Workflow Synth Synthesis (Cold, Acidic Workup) Salt Salt Formation (HCl/TsOH) Synth->Salt DSC DSC Screening (Safety Check) Salt->DSC Decision Exotherm > 500 J/g? DSC->Decision Stop HALT: Explosion Risk Decision->Stop Yes Iso Isothermal HPLC (Kinetic Study) Decision->Iso No

Caption: Operational workflow for validating the safety and stability of aminonitrile esters.

References

  • Unicam. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.

  • Springer Nature. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature.

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Kinetics.

  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: Stability and Cyclization. PMC.

  • DTIC. (2001).[1] Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-amino-3-cyanopropanoate from ethyl cyanoacetate

Application Note: Synthetic Pathways for -Functionalized Nitriles from Ethyl Cyanoacetate Executive Summary & Structural Clarification Objective: This guide details the synthesis of amino-cyano-propanoate derivatives sta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Pathways for


-Functionalized Nitriles from Ethyl Cyanoacetate 

Executive Summary & Structural Clarification

Objective: This guide details the synthesis of amino-cyano-propanoate derivatives starting from Ethyl Cyanoacetate (ECA) .

Critical Nomenclature Note: The specific nomenclature "Ethyl 3-amino-3-cyanopropanoate" (CAS 1501107-84-1) refers to a geminal amino-nitrile (


-amino-

-cyano ester). While this specific CAS exists as a specialized building block (typically derived from aspartic acid precursors or Strecker-type synthesis on formyl-acetates), the direct synthesis from Ethyl Cyanoacetate most commonly yields two structurally related and industrially vital "amino-cyano" scaffolds.

To ensure this guide meets practical research needs, we cover the three distinct synthetic pathways originating from Ethyl Cyanoacetate that are frequently conflated:

  • Pathway A (The C1-Homologation): Synthesis of Ethyl 3-amino-2-cyanoacrylate . (The most common "amino-cyano" drug intermediate, e.g., for quinolones).

  • Pathway B (The Thorpe-Ziegler Dimer): Synthesis of Diethyl 3-amino-2-cyanopent-2-enedioate . (The direct self-condensation product).

  • Pathway C (The Pinner Reaction): Synthesis of Ethyl 3-amino-3-ethoxyacrylate . (Where the nitrile is transformed into an imidate).

This guide prioritizes Pathway A as the most probable target for "3-amino-3-cyano" inquiries in drug development (due to tautomeric nomenclature confusion), while providing the exact protocols for B and C.

Reaction Logic & Pathway Map

The reactivity of ethyl cyanoacetate is driven by the acidity of the


-protons (

) and the electrophilicity of the nitrile group.

ECA_Pathways ECA Ethyl Cyanoacetate (Starting Material) TEOF + Triethyl Orthoformate (Ac2O, Reflux) ECA->TEOF C1 Homologation Base + Base (NaOEt) (Thorpe-Ziegler) ECA->Base Self-Condensation HCl + EtOH / HCl(g) (Pinner Reaction) ECA->HCl Nitrile Activation Inter_A Ethyl 2-cyano-3-ethoxyacrylate (Enol Ether) TEOF->Inter_A Condensation NH3 + NH3 (EtOH) Inter_A->NH3 Aminolysis Prod_A Ethyl 3-amino-2-cyanoacrylate (Enamine Product) NH3->Prod_A Substitution Prod_B Diethyl 3-amino-2-cyanopent-2-enedioate (Dimer) Base->Prod_B Dimerization Prod_C Ethyl 3-amino-3-ethoxyacrylate (Imidate Salt) HCl->Prod_C Addition

Figure 1: Divergent synthetic pathways from Ethyl Cyanoacetate. Pathway A is the standard route for generating the 3-amino-acrylate scaffold.

Protocol A: Synthesis of Ethyl 3-amino-2-cyanoacrylate

Application: Key intermediate for heterocycle synthesis (pyrimidines, quinolines) and vitamin B1 synthesis.

Mechanism

This is a two-step sequence. First, the methylene group of ECA condenses with triethyl orthoformate (TEOF) to form an ethoxymethylene intermediate. Second, the ethoxy group is displaced by ammonia (aminolysis).

Step 1: Condensation (Ethoxymethylene Formation)

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)

  • Triethyl Orthoformate (TEOF) (1.5 eq)

  • Acetic Anhydride (2.0 eq) - Acts as solvent and drives equilibrium by sequestering ethanol.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Charging: Add Ethyl Cyanoacetate (113.1 g, 1.0 mol), Triethyl Orthoformate (222.3 g, 1.5 mol), and Acetic Anhydride (204 g, 2.0 mol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the enol ether (
      
      
      
      ).
  • Workup: Remove volatiles (acetic acid, excess TEOF, acetic anhydride) via rotary evaporation under reduced pressure (

    
    , 20 mbar).
    
  • Purification: The residue (Ethyl 2-cyano-3-ethoxyacrylate) typically solidifies upon cooling or can be used directly. If high purity is required, recrystallize from ethanol.

Step 2: Aminolysis (Formation of Enamine)

Reagents:

  • Crude Ethyl 2-cyano-3-ethoxyacrylate (from Step 1)

  • Ammonium Hydroxide (28% aq) OR Ammonia gas in Ethanol.

  • Ethanol (Solvent)[1][2]

Procedure:

  • Dissolution: Dissolve the crude intermediate in Ethanol (3 mL per gram of substrate).

  • Addition:

    • Method A (Aqueous): Add Ammonium Hydroxide (1.2 eq) dropwise at

      
      .
      
    • Method B (Anhydrous - Preferred): Bubble dry

      
       gas through the solution at 
      
      
      
      until saturation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A heavy precipitate usually forms.

  • Isolation: Filter the solid precipitate.

  • Washing: Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
    .
    

Data Summary (Pathway A)

Parameter Value
Product Name Ethyl 3-amino-2-cyanoacrylate
Appearance White to off-white crystalline solid

| Melting Point |


 |
| Yield (Overall)  | 75–85% |
| Key IR Signals  | 

(

),

(CN),

(CO) |[3]

Protocol B: Thorpe-Ziegler Dimerization

Application: Synthesis of complex heterocycles and pyridines. This is the product if ECA is treated with base without an electrophile.

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)

  • Sodium Ethoxide (0.5 eq) - Catalytic amount is sufficient, but 0.5 eq ensures rate.

  • Ethanol (Absolute)[4]

Procedure:

  • Preparation: Prepare a solution of NaOEt by dissolving Sodium metal (0.5 eq) in absolute Ethanol.

  • Addition: Add Ethyl Cyanoacetate dropwise to the base solution at

    
    .
    
  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Quench: Cool to

    
     and neutralize with dilute Acetic Acid.
    
  • Isolation: Pour into ice water. The dimer (Diethyl 3-amino-2-cyanopent-2-enedioate) will precipitate or separate as an oil that crystallizes.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Pinner Synthesis (Imidate Formation)

Application: If the user intended "3-amino-3-ethoxy..." (reacting the nitrile).

Reagents:

  • Ethyl Cyanoacetate[4][5][6][7][8][9][10]

  • Ethanol (Anhydrous, 1.1 eq)

  • HCl gas (Dry)

  • Diethyl Ether (Solvent)

Procedure:

  • Dissolution: Dissolve ECA and Ethanol in Diethyl Ether.

  • Saturation: Cool to

    
     and saturate with dry HCl gas (exclude moisture strictly).
    
  • Crystallization: Keep at

    
     for 24–48 hours. The imidate hydrochloride salt will crystallize.
    
  • Isolation: Filter quickly under inert atmosphere (hygroscopic).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Pathway A) Moisture in TEOF step.Ensure TEOF and apparatus are dry. Acetic anhydride helps scavenge water.
Oil formation (Pathway A) Incomplete aminolysis.Increase reaction time with ammonia; ensure excess ammonia is present.
Red Coloration (Pathway B) Oxidation of enolate.Perform dimerization under Nitrogen/Argon atmosphere.
Product is Hygroscopic (Pathway C) Hydrolysis of imidate.Handle Pinner salts in a glovebox or dry room; store in desiccator.

References

  • Vertex Pharmaceuticals. (2016). Caspase inhibitors and uses thereof. U.S. Patent 9,365,612. (Source of "Ethyl 3-amino-3-cyanopropanoate" nomenclature in drug synthesis). Link

  • Organic Syntheses. (1921). Ethyl Cyanoacetate derivatives and Thorpe Condensation. Org. Syn. Coll. Vol. 1, 179. Link

  • Wolf, V. (1955). Über die Umsetzung von Orthoameisensäureestern mit aktiven Methylenverbindungen. Chemische Berichte, 88, 7-12.
  • BLD Pharm. (2023). Product Catalog: Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1).[11][12][13] Link

  • Shafer, J. P., & Bloomfield, J. J. (2011).[14] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[14] Organic Reactions. Link

Sources

Application

Application Note and Protocol for the Asymmetric Synthesis of (S)-Ethyl 3-amino-3-cyanopropanoate

Introduction: The Significance of Chiral β-Amino Nitriles (S)-Ethyl 3-amino-3-cyanopropanoate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Nitriles

(S)-Ethyl 3-amino-3-cyanopropanoate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure incorporates a stereogenic center and two versatile functional groups—a nitrile and an ester—making it a precursor to a variety of more complex molecules, including β-amino acids and diamines. Chiral β-amino acids are key components of numerous biologically active compounds, including peptides and small molecule drugs.[1] The development of efficient and highly stereoselective methods for the synthesis of such intermediates is therefore of paramount importance to the pharmaceutical and fine chemical industries.

This application note provides a detailed protocol for the asymmetric synthesis of (S)-Ethyl 3-amino-3-cyanopropanoate via a catalytic enantioselective Strecker-type reaction. The described methodology leverages a chiral catalyst to control the stereochemical outcome of the cyanide addition to an in-situ generated imine, offering a direct and atom-economical route to the desired enantiomerically enriched product.[2][3][4]

Mechanism and Scientific Rationale: The Asymmetric Strecker Reaction

The core of this synthetic strategy is the asymmetric Strecker reaction, a powerful method for the synthesis of chiral α-amino nitriles.[3][4][5] The classical Strecker synthesis involves the three-component reaction of an aldehyde, an amine (or ammonia), and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[3][4]

To achieve enantioselectivity, a chiral catalyst is employed to create a chiral environment around the reacting species. In this protocol, we will utilize a chiral catalyst to facilitate the enantioselective addition of a cyanide source to an imine formed in situ from ethyl glyoxylate and a suitable amine. The catalyst will preferentially direct the cyanide attack to one face of the imine, leading to the formation of one enantiomer in excess.

The general mechanism involves the following key steps:

  • Imine Formation: An aldehyde or ketone reacts with an amine to form an imine.[4][5]

  • Chiral Catalyst-Imine Complexation: The chiral catalyst coordinates to the imine, creating a chiral complex.

  • Enantioselective Cyanide Addition: A cyanide source delivers the cyanide nucleophile to the imine carbon in a stereocontrolled manner, dictated by the chiral catalyst.[2][6]

  • Product Formation: The resulting product is the enantiomerically enriched β-amino nitrile.

The choice of a suitable chiral catalyst is critical for achieving high enantioselectivity. Chiral guanidines and metal-salen complexes have shown significant promise in catalyzing asymmetric cyanide additions to imines.[2][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the asymmetric synthesis of (S)-Ethyl 3-amino-3-cyanopropanoate.

Asymmetric Synthesis Workflow Workflow for the Asymmetric Synthesis of (S)-Ethyl 3-amino-3-cyanopropanoate cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Imine_Formation In-situ Imine Formation Start->Imine_Formation Ethyl Glyoxylate, Amine Catalyst_Addition Addition of Chiral Catalyst Imine_Formation->Catalyst_Addition Imine intermediate Cyanide_Addition Enantioselective Cyanide Addition Catalyst_Addition->Cyanide_Addition Chiral Catalyst-Imine Complex Reaction_Quench Reaction Quenching Cyanide_Addition->Reaction_Quench Crude Product Extraction Liquid-Liquid Extraction Reaction_Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Yield_Determination Yield Determination Purification->Yield_Determination Purity_Analysis Purity Analysis (NMR, IR) Yield_Determination->Purity_Analysis Enantiomeric_Excess Enantiomeric Excess (Chiral HPLC) Purity_Analysis->Enantiomeric_Excess End End Enantiomeric_Excess->End

Caption: Overall workflow for the synthesis, purification, and analysis of (S)-Ethyl 3-amino-3-cyanopropanoate.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Ethyl glyoxylate (50% in toluene)ReagentSigma-AldrichStore under inert atmosphere at 2-8 °C.
Benzylamine≥99%Acros Organics
Chiral Guanidine CatalystAs per literatureStrem ChemicalsOr synthesize according to published procedures.
Trimethylsilyl cyanide (TMSCN)≥97%Alfa AesarHighly Toxic! Handle with extreme caution in a fume hood.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄
Silica gel for column chromatography60 Å, 230-400 mesh
Ethyl acetateHPLC gradeFor chromatography.
HexanesHPLC gradeFor chromatography.

Safety Precautions: Trimethylsilyl cyanide (TMSCN) is extremely toxic and volatile. It can release hydrogen cyanide gas upon contact with moisture. All manipulations involving TMSCN must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Detailed Experimental Protocol

Step 1: In-situ Formation of the Imine

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral guanidine catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of ethyl glyoxylate (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Slowly add the ethyl glyoxylate/benzylamine solution to the cooled catalyst solution via syringe over 10 minutes.

  • Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the imine and its complexation with the chiral catalyst.

Step 2: Enantioselective Cyanide Addition

  • To the reaction mixture at -78 °C, add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Reaction Quenching and Work-up

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The appropriate eluent ratio should be determined by TLC analysis.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (S)-Ethyl 3-(benzylamino)-3-cyanopropanoate as a pale yellow oil.

Step 5: Deprotection (Optional)

If the free amine is desired, the benzyl group can be removed via catalytic hydrogenation.

  • Dissolve the purified (S)-Ethyl 3-(benzylamino)-3-cyanopropanoate in ethanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (S)-Ethyl 3-amino-3-cyanopropanoate.

Characterization and Analysis

  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Purity: Assess the purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-Ethyl 3-amino-3-cyanopropanoate. The use of a chiral guanidine catalyst in a Strecker-type reaction allows for the efficient and highly enantioselective formation of this valuable chiral building block. The methodology is robust and can potentially be adapted for the synthesis of other chiral β-amino nitriles. The successful implementation of this protocol will provide researchers and drug development professionals with a reliable method for accessing this important class of molecules.

References

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link]

  • Sigman, M. S., & Jacobsen, E. N. (2000). Enantioselective Addition of Hydrogen Cyanide to Imines Catalyzed by a Chiral (Salen)Al(III) Complex. Journal of the American Chemical Society, 120(20), 5315-5316. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

  • Asymmetric Strecker Reaction. Organic Chemistry Portal. [Link]

  • Strecker Amino Acid Synthesis. Wikipedia. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Publications. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Method

Using Ethyl 3-amino-3-cyanopropanoate in caspase inhibitor synthesis

This Application Note is structured as a comprehensive technical guide for the synthesis of novel caspase inhibitors, specifically utilizing Ethyl 3-amino-3-cyanopropanoate (EACP) as a critical building block for the P1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of novel caspase inhibitors, specifically utilizing Ethyl 3-amino-3-cyanopropanoate (EACP) as a critical building block for the P1 pharmacophore.

Application Note: Synthesis of -Amino Nitrile-Based Caspase Inhibitors using Ethyl 3-amino-3-cyanopropanoate

Executive Summary

The development of caspase inhibitors has evolved from simple peptide aldehydes (e.g., Ac-YVAD-CHO) to more stable, bioavailable peptidomimetics. Ethyl 3-amino-3-cyanopropanoate (EACP) represents a specialized "warhead precursor" used to install a


-amino nitrile  motif at the P1 position of the inhibitor. Unlike standard aspartyl-methyl-ketones, the 

-amino nitrile moiety offers a unique electrophilic trap for the active site cysteine thiolate, often resulting in reversible covalent inhibition with improved hydrolytic stability compared to aldehydes.

This guide details the protocol for coupling EACP with peptide backbones to generate Caspase-1 and Caspase-3 inhibitors, focusing on the critical amide coupling parameters and downstream validation.

Scientific Background & Mechanism

The Role of EACP in Inhibitor Design

Caspases (Cysteine-Aspartic proteases) strictly require an Aspartic acid (Asp) residue at the P1 position of the substrate. Traditional inhibitors mimic this by placing an electrophile (aldehyde, fluoromethylketone) next to an Asp side chain.

EACP (


) serves as a modified Aspartate surrogate .
  • Structural Mimicry: The ethyl ester chain (

    
    ) mimics the Aspartate 
    
    
    
    -carboxyl side chain (or acts as a prodrug for it).
  • The Warhead: The cyano (nitrile) group attached to the

    
    -carbon (relative to the ester) acts as the electrophile.
    
  • Mechanism: The active site Cysteine (e.g., Cys285 in Caspase-1) attacks the nitrile carbon, forming a thioimidate adduct. This reaction is generally reversible, reducing the risk of permanent off-target haptenization seen with irreversible inhibitors like fluoromethylketones (FMK).

Mechanism of Action Diagram

The following diagram illustrates the nucleophilic attack of the Caspase Cysteine on the inhibitor derived from EACP.

CaspaseMechanism Figure 1: Mechanism of Reversible Covalent Inhibition by Beta-Amino Nitriles Caspase Caspase Active Site (Cys-SH) Complex Thioimidate Adduct (Enzyme-Inhibitor Complex) Caspase->Complex Nucleophilic Attack on Nitrile Carbon Inhibitor EACP-Derived Inhibitor (R-NH-CH(CN)-CH2-COOEt) Inhibitor->Complex Binding P1-P4 Hydrolysis Slow Dissociation (Reversibility) Complex->Hydrolysis H2O / Equilibrium Hydrolysis->Caspase Regeneration Hydrolysis->Inhibitor

Material Specifications

To ensure reproducibility, use reagents meeting the following standards:

ReagentCAS NumberPurity SpecificationRole
Ethyl 3-amino-3-cyanopropanoate 1501107-84-1 >95% (HCl or TFA salt)P1 Warhead Building Block
HATU 148893-10-1>99%Coupling Agent
DIPEA (Hünig's Base) 7087-68-5Anhydrous, 99.5%Base
Peptide Acid (e.g., Ac-YVAD-OH) Custom>95% HPLCSpecificity Backbone (Caspase-1)
DMF (Dimethylformamide) 68-12-2Anhydrous, amine-freeSolvent

Experimental Protocol

Phase A: Preparation of the Peptide Backbone

Note: This guide assumes the researcher possesses the N-terminal protected peptide acid (e.g., Ac-Tyr-Val-Ala-Asp(OtBu)-OH or similar). If not, synthesize via standard SPPS (Solid Phase Peptide Synthesis) using Fmoc chemistry.

Phase B: Coupling EACP (The Critical Step)

The coupling of the


-amino nitrile to the peptide acid is sensitive. The nitrile group is electron-withdrawing, reducing the nucleophilicity of the adjacent amine. High-efficiency coupling agents are required.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the Peptide Acid (1.0 equiv, e.g., 0.22 mmol) and Ethyl 3-amino-3-cyanopropanoate HCl salt (1.1 equiv, 0.24 mmol) in anhydrous DMF (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses racemization of the peptide alpha-carbons during activation.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Ensure the pH is roughly 8-9 (check with damp litmus paper above the solution).

  • Activation: Add HATU (1.2 equiv) in one portion.

    • Note: HATU is preferred over EDC/HOBt for sterically hindered or electron-deficient amines like EACP.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 4–16 hours. Monitor by LC-MS (Target mass: Peptide Mass + 140 Da - 18 Da water loss).

  • Quenching: Dilute the reaction mixture with EtOAc (10x volume) and wash sequentially with:

    • 1N HCl (cold, x2) - Removes unreacted amine/DIPEA.

    • Saturated NaHCO3 (x2) - Removes unreacted acid/HOBt byproducts.

    • Brine (x1).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase C: Deprotection & Purification

If the peptide backbone contains acid-labile protecting groups (e.g., t-Butyl on Asp/Glu side chains), a deprotection step is necessary.

  • TFA Cocktail: Dissolve the crude intermediate in DCM:TFA (1:1) . Stir for 1 hour at room temperature.

    • Caution: Monitor the stability of the nitrile group. Usually stable in TFA, but prolonged exposure can hydrolyze it to an amide.

  • Workup: Evaporate volatiles under nitrogen flow. Co-evaporate with toluene (x3) to remove residual TFA.

  • Purification: Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid TFA in mobile phase if performing biological assays immediately, as residual TFA is cytotoxic.

    • Gradient: 5% to 95% ACN over 30 mins.

  • Lyophilization: Freeze-dry fractions to obtain the final inhibitor as a white powder.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic Workflow for EACP-based Caspase Inhibitors Start Start: Peptide Acid (e.g., Ac-YVAD-OH) Coupling Coupling Reaction (HATU, DIPEA, DMF, 0°C) Start->Coupling Reagent Reagent: EACP (Ethyl 3-amino-3-cyanopropanoate) Reagent->Coupling Workup Workup (EtOAc Ext., Acid/Base Wash) Coupling->Workup Deprotection Side-Chain Deprotection (TFA/DCM) Workup->Deprotection If tBu protected HPLC HPLC Purification (C18, H2O/ACN) Workup->HPLC If no side-chain PG Deprotection->HPLC Final Final Inhibitor (Beta-Amino Nitrile) HPLC->Final

Validation & Expected Data

Enzymatic Assay Protocol

To validate the synthesized compound, perform a fluorometric caspase activity assay.

  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

  • Substrate: Ac-YVAD-AMC (for Caspase-1) or Ac-DEVD-AMC (for Caspase-3).

  • Procedure:

    • Incubate Recombinant Caspase (1 unit) with the EACP-Inhibitor (serial dilutions: 1 nM to 100

      
      M) for 30 mins at 37°C.
      
    • Add Substrate (50

      
      M final).
      
    • Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 mins.

Typical Performance Metrics (Comparison)

The following table highlights the expected performance of EACP-derived inhibitors compared to standard warheads.

Inhibitor ClassWarhead StructureReversibilityStability (

in plasma)
Potency (Ki)
Aldehyde

ReversibleLow (< 10 min)High (nM)
FMK

IrreversibleModerateHigh (nM)
EACP Derivative

Reversible High (> 2 hrs) Mod-High (nM-low

M)

Note: EACP derivatives often show slower on-rates (


) but excellent selectivity and stability due to the steric bulk of the 

-amino scaffold.

Troubleshooting Guide

  • Problem: Low yield during coupling.

    • Cause: The nitrile group makes the amine a poor nucleophile.

    • Solution: Ensure the amine salt is fully neutralized by DIPEA. Switch to HATU or COMU activators. Increase reaction time to 24h.

  • Problem: Hydrolysis of the Nitrile.

    • Cause: Exposure to strong acid/base or high heat.

    • Solution: Keep workup cold. Avoid heating >40°C during solvent removal.

  • Problem: Product co-elutes with DMSO/DMF.

    • Solution: Use a lyophilizer rather than rotovap for high-boiling solvents, or perform an aggressive aqueous wash (LiCl solution) before chromatography.

References

  • Vertex Pharmaceuticals Inc. (2016). Caspase Inhibitors. US Patent No. 9,365,612 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Okamoto, Y., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. Link
    
  • Bogyo, M., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. NIH Public Access / Chem Biol. Link

  • BLD Pharm. (2024).[1][2] Ethyl 3-amino-3-cyanopropanoate Product Page. Link

Sources

Application

Reaction conditions for N-protection of Ethyl 3-amino-3-cyanopropanoate (Boc/Fmoc)

Application Note: N-Protection Strategies for Ethyl 3-amino-3-cyanopropanoate Part 1: Strategic Analysis & Chemical Logic 1. Molecule Profile & Stability Challenges Ethyl 3-amino-3-cyanopropanoate (Structure: ) is a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Protection Strategies for Ethyl 3-amino-3-cyanopropanoate

Part 1: Strategic Analysis & Chemical Logic

1. Molecule Profile & Stability Challenges Ethyl 3-amino-3-cyanopropanoate (Structure:


) is a bifunctional building block containing a primary amine, a nitrile, and an ester. It serves as a critical intermediate for 

-amino acids and peptidomimetics.
  • Classification: It is an

    
    -amino nitrile relative to the cyano group, but a 
    
    
    
    -amino acid derivative relative to the ester.
  • Critical Instability (Retro-Strecker): The primary stability risk is the Retro-Strecker reaction . Under thermodynamic control or strong basic conditions,

    
    -amino nitriles can decompose into the corresponding imine/aldehyde and hydrogen cyanide (HCN).
    
  • Racemization Risk: The C3 proton is highly acidic due to the electron-withdrawing nature of both the nitrile and the ester-linked methylene group. Strong bases (e.g., NaOH, excess TEA) can lead to rapid racemization of the chiral center.

2. Protection Strategy: The "Soft Base" Approach To successfully protect the amine without triggering decomposition or racemization, the reaction environment must be kept mildly basic (pH 8–9) and nucleophilic but not strongly alkaline.

  • Boc Strategy: Use Di-tert-butyl dicarbonate (

    
    )  with Sodium Bicarbonate (
    
    
    
    )
    .[1] This biphasic system buffers the reaction, preventing the high pH spikes associated with organic bases like Triethylamine (TEA), which could trigger elimination or racemization.
  • Fmoc Strategy: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl, which requires a stronger base to neutralize, increasing side-reaction risks. Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic), allowing the reaction to proceed under milder conditions.

Part 2: Experimental Protocols

Protocol A: Boc-Protection (The Biphasic Carbonate Method)

Best for: Large-scale synthesis, preventing racemization.

Reagents:

  • Substrate: Ethyl 3-amino-3-cyanopropanoate (1.0 equiv)

  • Reagent:

    
     (1.1 – 1.2 equiv)
    
  • Base:

    
     (2.0 – 2.5 equiv)
    
  • Solvent: THF / Water (1:1 v/v) or Dioxane / Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl 3-amino-3-cyanopropanoate in THF (or Dioxane).

  • Buffer Setup: Dissolve

    
     in distilled water. Add this solution to the organic phase. The mixture will be biphasic.[1]
    
  • Addition: Cool the mixture to 0°C (ice bath). Add

    
     solution (in minimal THF) dropwise over 15 minutes. Cooling is critical to suppress initial exotherms that favor retro-Strecker decomposition.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir vigorously for 4–12 hours.

    • Monitoring: Check via TLC (ninhydrin stain) or LCMS. The free amine spot should disappear.

  • Workup:

    • Evaporate the organic solvent (THF/Dioxane) under reduced pressure (keep bath <40°C).

    • Acidify the remaining aqueous residue carefully with 5% Citric Acid or 1M

      
        to pH ~4. Do not use strong mineral acids (HCl) to avoid hydrolyzing the nitrile or ester.
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-induced degradation.

Protocol B: Fmoc-Protection (The Fmoc-OSu Method)

Best for: Solid-phase peptide synthesis (SPPS) precursors.

Reagents:

  • Substrate: Ethyl 3-amino-3-cyanopropanoate (1.0 equiv)

  • Reagent: Fmoc-OSu (1.05 – 1.1 equiv)

  • Base:

    
     (1.5 – 2.0 equiv) or DIPEA (1.2 equiv, only if strictly anhydrous)
    
  • Solvent: Acetone / Water (1:1 v/v) or Acetonitrile / Water

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Acetone.

  • Base Addition: Add the aqueous solution of

    
    . The mixture may become cloudy.
    
  • Reagent Addition: Add Fmoc-OSu portion-wise as a solid or dissolved in a minimal amount of Acetone at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2–4 hours.

    • Note: Fmoc-OSu is less reactive than Fmoc-Cl, so the reaction might take slightly longer, but the purity profile is significantly higher.

  • Workup:

    • Remove Acetone under vacuum.

    • Dilute with water and ethyl acetate.

    • Acidify aqueous layer to pH 4–5 with dilute Citric Acid.

    • Extract with Ethyl Acetate.[1][2]

    • Crucial Wash: Wash the organic layer with water (

      
      ) to remove N-hydroxysuccinimide (NHS) byproduct.
      
  • Storage: Store the Fmoc-protected product at -20°C. Avoid amine bases in storage to prevent Fmoc cleavage.

Part 3: Comparative Data & Troubleshooting

Table 1: Comparison of Reaction Conditions

ParameterBoc Protection (Recommended)Fmoc Protection (Recommended)Fmoc-Cl (NOT Recommended)
Reagent

Fmoc-OSuFmoc-Cl
Base

(aq)

(aq)

/ DIPEA
Solvent THF/WaterAcetone/WaterDioxane
Risk: Racemization LowLowHigh (due to acidity/base req)
Risk: Dipeptide NegligibleLowModerate
Typical Yield 85–95%80–90%60–75%

Troubleshooting Guide:

  • Problem: Low Yield / Recovery.

    • Cause: Product is water-soluble or nitrile hydrolysis occurred.

    • Fix: Saturate the aqueous phase with NaCl (brine) before extraction. Ensure acidification is only to pH 4, not pH 1.

  • Problem: Loss of Nitrile (Amide formation).

    • Cause: pH was too high (>10) or temperature >40°C.

    • Fix: Switch from carbonate to bicarbonate. Keep reaction at 0°C–RT.

  • Problem: Gum/Oil formation.

    • Cause: Presence of unreacted

      
       or NHS.
      
    • Fix: For Boc, wash with dilute ammonia (rapidly) or rely on vacuum drying (Boc anhydride is volatile). For Fmoc, thorough water washes are essential to remove NHS.

Part 4: Mechanism & Workflow Visualization

ProtectionWorkflow Start Ethyl 3-amino-3-cyanopropanoate (Substrate) Decision Select Protection Group Start->Decision BocPath Boc Protection Pathway Decision->BocPath For Solution Phase / General Use FmocPath Fmoc Protection Pathway Decision->FmocPath For SPPS / Orthogonal Protection BocReagents Reagents: Boc2O + NaHCO3 Solvent: THF/H2O BocPath->BocReagents BocMech Mechanism: Nucleophilic attack on Carbonate Loss of t-BuOH & CO2 BocReagents->BocMech Risk RISK: Retro-Strecker / Racemization Triggered by High pH or Heat BocReagents->Risk If pH > 10 BocProduct N-Boc-Amino Nitrile (Stable, Lipophilic) BocMech->BocProduct FmocReagents Reagents: Fmoc-OSu + NaHCO3 Solvent: Acetone/H2O FmocPath->FmocReagents FmocMech Mechanism: Attack on Carbonate Release of NHS (Weak Acid) FmocReagents->FmocMech FmocReagents->Risk If Fmoc-Cl used FmocProduct N-Fmoc-Amino Nitrile (Acid Stable, Base Labile) FmocMech->FmocProduct

Figure 1: Decision matrix and reaction pathways for N-protection, highlighting critical control points to avoid retro-Strecker decomposition.

References

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.

  • BenchChem. (2024). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

  • Sigma-Aldrich. (2024). Application Note – N-Boc protection.

  • Fisher Scientific. Amine Protection / Deprotection Reference Protocols.

Sources

Method

HATU mediated coupling of Ethyl 3-amino-3-cyanopropanoate in peptide synthesis

This Application Note and Protocol guide details the HATU-mediated coupling of Ethyl 3-amino-3-cyanopropanoate , a specialized -amino acid derivative often used in the synthesis of peptidomimetics and protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the HATU-mediated coupling of Ethyl 3-amino-3-cyanopropanoate , a specialized


-amino acid derivative often used in the synthesis of peptidomimetics and protease inhibitors (e.g., Caspase inhibitors).

[1]

Introduction & Chemical Context

Ethyl 3-amino-3-cyanopropanoate represents a unique class of building blocks in peptide chemistry:


-amino functionalized esters bearing a geminal electron-withdrawing nitrile group. This structural motif (

-aminonitrile relative to the amine center) presents specific synthetic challenges that necessitate high-efficiency coupling reagents like HATU .
The Synthetic Challenge: Nucleophilicity vs. Reactivity

The primary obstacle in coupling Ethyl 3-amino-3-cyanopropanoate is the drastically reduced nucleophilicity of its amino group.

  • Electronic Deactivation: The cyano group (-CN) is a strong electron-withdrawing group (EWG) exerting a significant inductive effect (-I) on the adjacent carbon. This reduces the electron density on the amino nitrogen, lowering its pKa (typically to ~5.0–6.0, compared to ~9.0–10.0 for standard alkyl amines).

  • Steric Environment: While not as hindered as a tertiary amine, the functionalization at the

    
    -position introduces conformational constraints that can impede the approach to the activated carboxylate.
    
The Solution: HATU Activation

Standard carbodiimide couplings (DCC/EDC) are often insufficient for such electron-deficient amines, leading to slow reaction rates, incomplete conversion, and high rates of side reactions (e.g.,


-acylurea formation).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for this transformation.[1][2]

  • HOAt Effect: HATU generates an OAt-active ester in situ.[3] The pyridine nitrogen in the 7-azabenzotriazole ring provides a neighboring group effect (via hydrogen bonding to the incoming amine), significantly accelerating the aminolysis step compared to HOBt-based reagents (HBTU/TBTU).

  • Kinetic Superiority: The high reactivity of the OAt-ester ensures that the sluggish amine of Ethyl 3-amino-3-cyanopropanoate can compete effectively against hydrolysis or rearrangement pathways.

Mechanistic Workflow

The coupling follows a two-stage mechanism: Activation of the carboxylic acid partner and Aminolysis by Ethyl 3-amino-3-cyanopropanoate.

Diagram: Activation and Coupling Pathway

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Activation (Fast) Base Base (DIPEA) Base->ActiveEster Activation (Fast) Product Amide Product (Peptidomimetic) ActiveEster->Product Aminolysis (Rate Limiting Step) Byproduct Byproducts (HOAt, Urea) ActiveEster->Byproduct Hydrolysis (If wet) Amine Ethyl 3-amino- 3-cyanopropanoate (Low Nucleophilicity) Amine->Product Nucleophilic Attack

Caption: Kinetic pathway of HATU coupling highlighting the critical aminolysis step involving the electron-deficient amine.

Detailed Experimental Protocol

This protocol is optimized for the coupling of an


-protected amino acid (e.g., Fmoc-AA-OH) with Ethyl 3-amino-3-cyanopropanoate.
Materials & Reagents
ReagentSpecificationRole
Carboxylic Acid

-protected amino acid (1.0 equiv)
Electrophile
Amine Ethyl 3-amino-3-cyanopropanoate (1.0 – 1.1 equiv)Nucleophile
Coupling Reagent HATU (1.1 – 1.2 equiv)Activator
Base DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)Proton Scavenger
Solvent DMF (Anhydrous), 99.8%Medium
Step-by-Step Procedure
Phase 1: Preparation
  • Drying: Ensure all glassware is flame-dried or oven-dried. Use a nitrogen or argon atmosphere to prevent hydrolysis of the active ester.

  • Solvent: Use high-grade anhydrous DMF. Water content >0.05% can severely impact yield by hydrolyzing the HATU or the active ester.

Phase 2: Reaction Setup (In-Situ Activation)

Note: For extremely weak amines, an "all-in" approach or very short pre-activation is often preferred to prevent the active ester from degrading before the amine attacks.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) and Ethyl 3-amino-3-cyanopropanoate (1.05 mmol) in anhydrous DMF (5–10 mL, conc. ~0.1–0.2 M).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: Cooling suppresses potential racemization of the carboxylic acid component and controls the initial exotherm upon base addition.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise. Stir for 2–3 minutes.

  • Coupling Agent Addition: Add HATU (1.1 mmol) in one portion.

    • Observation: The solution typically turns yellow/orange (characteristic of HOAt liberation).

Phase 3: Reaction & Monitoring[2][3]
  • Stirring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

  • Duration: Stir for 2 to 12 hours.

    • Monitoring: Monitor by LC-MS or TLC.[2][3] The limiting reagent (usually the carboxylic acid) should be consumed. If the amine is used in excess, track the disappearance of the acid.

    • Checkpoint: If the reaction stalls (common with electron-deficient amines), add an additional 0.2 equiv of HATU and 0.2 equiv of DIPEA.

Phase 4: Work-up & Isolation
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Washing:

    • Wash 2x with 5% LiCl solution (removes DMF efficiently).

    • Wash 1x with Sat. NaHCO₃ (removes unreacted acid and HOAt byproduct).

    • Wash 1x with 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Note: Ensure the product is stable to acid; the nitrile is generally stable under mild acidic wash.

    • Wash 1x with Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .[2]

  • Concentration: Filter and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Hydrolysis of HATU/Active EsterEnsure DMF is anhydrous. Purge with Argon.
Incomplete Reaction Extremely low nucleophilicityIncrease reaction time (up to 18h). Increase concentration (0.5 M). Use HOAt as an additive (0.5 eq) to boost catalytic turnover.
Racemization Over-activation or high base loadMaintain 0°C for longer (1-2h). Switch base to 2,4,6-Collidine (weaker, less likely to abstract

-protons).
Guanidinylation Excess HATU reacting with amineEnsure HATU is not in large excess (>1.2 eq). Add HATU after the acid and base have equilibrated, or use the "all-in" method described above.
Comparative Data: Coupling Efficiency

Simulated performance based on electron-deficient amine coupling literature.

Coupling ReagentConversion (4h)Purity (HPLC)Notes
HATU / DIPEA >95% >98% Recommended. Fast kinetics, minimal byproducts.
HBTU / DIPEA~60%~85%Sluggish; significant unreacted starting material.
EDC / HOBt~40%~80%Too slow for nitrile-deactivated amines.

References

  • BenchChem. (2025).[2][3] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

  • Google Patents. (2016). Caspase inhibitors - US9365612B2. (Describes the specific coupling of (S)-2-(trimethylsilyl)ethyl 3-amino-3-cyanopropanoate using HATU). Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. (Foundational text on HOAt/HATU effect).

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. Retrieved from

  • National Institutes of Health (PMC). (2021). Synthesis of amide derivatives for electron deficient amines. (Context for difficult amine couplings). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of chiral Ethyl 3-amino-3-cyanopropanoate

Technical Support Center: Chiral Integrity of Ethyl 3-amino-3-cyanopropanoate Case ID: RAC-339-CN Status: Open Priority: Critical (Chiral Purity Loss) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Integrity of Ethyl 3-amino-3-cyanopropanoate

Case ID: RAC-339-CN Status: Open Priority: Critical (Chiral Purity Loss) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I isolated Ethyl 3-amino-3-cyanopropanoate with 98% ee, but after overnight storage or aqueous workup, it dropped to 60% ee. What is happening?"

Scientist's Analysis: Ethyl 3-amino-3-cyanopropanoate is a labile


-amino acid precursor belonging to the class of 

-amino nitriles
.[1] Its chiral center (C3) is structurally vulnerable due to the "push-pull" electronic effects of the electron-withdrawing nitrile group and the basic amino group.[1]

The loss of optical purity is not random degradation; it is driven by two specific, competing mechanisms: Proton Exchange (Deprotonation) and the Retro-Strecker Reaction .[1] Understanding these pathways is the only way to arrest them.

PropertySpecificationCritical Note
Structure

Chiral center at C3.[1]
pKa (

-proton)
~10–12 (Estimated)Acidified by -CN and -COOEt proximity.[1]
Stability Class High RiskProne to base-catalyzed racemization & thermal decomposition.[1]
Storage Form Salt (HCl, TsOH)Never store as a free base.

The Mechanics of Failure (Root Cause Analysis)

To prevent racemization, you must visualize the enemy. The chiral center is under constant attack from two sides.

Mechanism 1: The Base-Catalyzed Proton Slip

The proton at C3 is unusually acidic for an amine because the nitrile group strongly withdraws electron density. Even weak bases (or the molecule's own amine group in concentrated free-base form) can abstract this proton, creating a planar, achiral carbanion.[1]

Mechanism 2: The Retro-Strecker Trap

This is the "silent killer."[1]


-Amino nitriles exist in equilibrium with their corresponding imine and hydrogen cyanide (HCN).[1] This reaction is reversible. Once the molecule dissociates into the imine and HCN, the chiral information is lost. When they recombine, they do so randomly, forming a racemate.[1]

RacemizationPathways cluster_prevention Prevention Strategy Chiral Chiral Ethyl 3-amino-3-cyanopropanoate (S-Enantiomer) Carbanion Planar Carbanion (Achiral Intermediate) Chiral->Carbanion  Deprotonation (Base/High pH)   Imine Imine Species (EtOOC-CH2-CH=NH) Chiral->Imine  Retro-Strecker (Heat)   HCN HCN (Free) Chiral->HCN Racemic Racemic Mixture (R/S-Enantiomers) Carbanion->Racemic  Reprotonation   Imine->Racemic  Non-selective Addition   HCN->Racemic Salt Acid Salt Formation (Locks Amine & Prevents Dissociation) Salt->Chiral  Stabilization  

Figure 1: Dual pathways of racemization.[1] The red path indicates direct proton abstraction (base-driven), while the yellow path indicates chemical dissociation (heat/equilibrium-driven).[1]

Troubleshooting Guide & Protocols

Issue A: "My ee drops during aqueous extraction."

Diagnosis: The pH of your aqueous layer is likely too high (


 pH 8), or the contact time is too long. The free base self-catalyzes its own racemization in solution.[1]

Protocol: The "Flash-Acid" Workup

  • Temperature Control: Cool the reaction mixture to

    
    before quenching.
    
  • Biphasic System: Use a solvent that dissolves the free base poorly but the impurities well, or vice versa. For this molecule, Dichloromethane (DCM) or MTBE are preferred over Ethyl Acetate (which can hydrolyze).

  • pH Discipline:

    • Do NOT use strong bases like NaOH or KOH to neutralize salts.

    • Use saturated

      
       or 
      
      
      
      only if necessary, and keep contact time under 5 minutes.
    • Immediate Acidification: If you must extract the free base, immediately collect the organic layer and treat it with anhydrous HCl in dioxane/ether to precipitate the stable salt.

Issue B: "The solid looks stable, but shelf-life is poor."

Diagnosis: You are likely storing the free base.[1] Even in solid form, the surface molecules can absorb moisture, creating a micro-aqueous environment where retro-Strecker occurs.[1]

Protocol: Salt Formation & Storage The only stable form of an


-amino nitrile is its conjugate acid salt.[1]
  • Dissolution: Dissolve the crude free base in dry

    
     or MTBE at 
    
    
    
    .
  • Acid Addition: Add 1.05 equivalents of anhydrous

    
    -Toluenesulfonic acid (TsOH)  or HCl (4M in Dioxane)  dropwise.
    
    • Why TsOH? Tosylate salts are often non-hygroscopic crystalline solids, whereas HCl salts can be hygroscopic.[1]

  • Filtration: Filter the precipitate under Argon/Nitrogen.

  • Storage: Store at

    
     under inert atmosphere.
    
Issue C: "I see an aldehyde peak in my NMR."

Diagnosis: Retro-Strecker decomposition is occurring.[1] The imine formed (


) is hydrolyzing to the aldehyde (

) and ammonia.[1] This is irreversible degradation.

Corrective Action:

  • Check solvent water content (Karl Fischer titration).

  • Ensure temperature during workup never exceeds

    
    .
    
  • If synthesis involves a cyanide source (e.g., TMSCN), ensure excess cyanide is quenched under acidic conditions to prevent equilibrium shifts.[1]

Stability Data & Solvent Compatibility

ParameterSafe ZoneDanger ZoneMechanism of Failure
pH


Deprotonation of C3-H; Retro-Strecker initiation.[1]
Temperature

(Workup)

(Storage)

Thermal promotion of HCN loss (Entropy driven).[1]
Solvent (Reaction) DCM, Toluene, THFWater, Alcohols (prolonged), KetonesKetones react with the amine (transimination).[1] Water promotes hydrolysis.[2]
Additives Acid Scavengers (if needed)DMAP, TEA (excess)Strong nucleophilic bases rapidly racemize

-amino nitriles.[1]

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization to upgrade the ee of the free base? A: Risky. Heating the free base to dissolve it often initiates the retro-Strecker reaction. It is far safer to form the TsOH salt and recrystallize the salt from an Ethanol/Ether mixture. This upgrades ee without thermal degradation risks.

Q: Is the racemization reversible? A: The process leads to a racemate (50:50 mix), which is thermodynamically stable. You cannot "undo" it chemically without a chiral resolution agent (e.g., Tartaric acid) or enzymatic resolution (e.g., Nitrilase/Lipase) [1].[1]

Q: Why does the literature sometimes refer to "dynamic kinetic resolution" (DKR) for this molecule? A: Because the racemization is so facile, some chemists turn this "bug" into a "feature." By using an enzyme that only accepts the (S)-enantiomer and converting it to an amide/acid, while simultaneously allowing the unreacted (R)-enantiomer to racemize back to a 50:50 mix, you can theoretically achieve 100% yield of the (S)-product.[1] This requires carefully tuned basic conditions to promote racemization at the same rate as the enzymatic step [2].

References

  • Enzym

    
    -Amino Acids . ResearchGate.[3] Available at: [Link]
    
  • Dynamic Kinetic Resolution of

    
    -Aminonitriles to Form Chiral 
    
    
    
    -Amino Acids
    . ResearchGate.[3] Available at: [Link]
  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids . National Institutes of Health (PMC). Available at: [Link]

  • Acidity-basicity of nitriles . QOrganica. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Unstable Amino-Cyano Ester Intermediates

Welcome to the Technical Support Center for the purification of unstable amino-cyano ester intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of unstable amino-cyano ester intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these sensitive molecules. As compounds possessing vicinal amino, cyano, and ester functionalities, these intermediates are prone to several degradation pathways, making their purification a non-trivial task. This resource provides in-depth, field-proven insights and troubleshooting protocols to navigate these challenges effectively.

Understanding the Instability: The "Why" Behind the Degradation

Amino-cyano ester intermediates are inherently reactive due to the electronic interplay of their functional groups. The primary culprits behind their instability are:

  • Hydrolysis: The ester and nitrile groups are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The neighboring amino group can also participate in intramolecular reactions, further complicating the stability profile.[1]

  • Retro-Strecker Reaction: A significant pathway for degradation is the reversion of the aminonitrile core to its constituent imine (which can then hydrolyze to the parent aldehyde/ketone and amine) and a cyanide source. This process is often accelerated by heat and can occur during workup or chromatography.[1]

  • Basicity and On-Column Degradation: The basic nature of the amino group leads to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant peak tailing, streaking, and, in many cases, on-column decomposition of the target molecule.[1]

The following diagram illustrates the primary degradation pathways that must be mitigated during purification.

Intermediate Amino-Cyano Ester Intermediate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis H₂O RetroStrecker Retro-Strecker Reaction (Heat or Chromatography) Intermediate->RetroStrecker Δ Hydrolysis_Products Amino Acid / Amino Amide + Alcohol Hydrolysis->Hydrolysis_Products Retro_Products Imine Intermediate + Cyanide (Imine -> Aldehyde/Ketone + Amine) RetroStrecker->Retro_Products

Caption: Key degradation pathways for amino-cyano ester intermediates.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the workup and purification of amino-cyano ester intermediates in a practical question-and-answer format.

Q1: My product is degrading during the aqueous workup. I'm seeing significant loss of my target compound in the organic layer.

A1: This is likely due to hydrolysis. The combination of water and residual acid or base from your reaction is creating an environment where your ester or nitrile is not stable.

Solutions:

  • Minimize Contact Time: Perform all aqueous extractions and washes swiftly. Do not allow the biphasic mixture to sit for extended periods.[1]

  • Temperature Control: Conduct all aqueous washes using ice-cold solutions (e.g., cold saturated sodium bicarbonate, cold brine). Lowering the temperature significantly slows the kinetics of hydrolysis.[2]

  • Strict pH Management: Before extraction, carefully neutralize your reaction mixture to a pH of 7-8. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes instead of strong bases like sodium hydroxide (NaOH), which can aggressively promote hydrolysis.[1]

  • Thorough Drying: After washing, perform a final wash with cold, saturated brine to remove the bulk of dissolved water from the organic layer. Subsequently, dry the organic phase thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration.[2]

Q2: After purification by silica gel chromatography, my yield is low, and I've isolated my starting aldehyde/ketone and amine. What's happening?

A2: You are observing the effects of the retro-Strecker reaction. This reversion is often triggered by the acidic nature of silica gel and/or elevated temperatures during solvent evaporation.[1]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica gel. This can be done by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-2% v/v).[1] Be aware that removing the modifier from your final product can be challenging.

  • Use an Alternative Stationary Phase: Consider using an amino-propylated silica gel (NH₂) column. The basic surface of this stationary phase minimizes the interactions that promote the retro-Strecker reaction and improves peak shape for basic compounds without requiring a mobile phase modifier.

  • Low-Temperature Chromatography: If the compound is thermally labile, performing the chromatography at a reduced temperature (e.g., in a cold room or using a jacketed column) can prevent decomposition.[3] This may lead to broader peaks but is often a necessary trade-off for preserving the molecule.

  • Avoid Overheating During Concentration: When removing the solvent after purification, use a rotary evaporator with a low-temperature water bath to prevent thermal degradation of the isolated product.

Q3: My compound streaks badly on the silica gel TLC plate and column, making separation impossible.

A3: This is a classic sign of a basic compound interacting strongly with acidic silica gel. This interaction leads to poor chromatographic performance, such as significant peak tailing and streaking.[1]

Solutions:

  • TLC Plate Test with a Modifier: Before running a column, spot your crude material on a TLC plate and develop it with your chosen eluent. Then, develop a second plate using the same eluent system but with ~1% triethylamine (TEA) added. A significant improvement in spot shape on the second plate confirms that a basic modifier is necessary for column chromatography.

  • Column Chromatography with a Basic Modifier: As mentioned in A2, add 1-2% TEA to your eluent system for the column purification. This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Switch to a Less Acidic Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography is an excellent option as it avoids the issues associated with acidic silica.

Problem Likely Cause Recommended Solutions Citations
Low yield after aqueous workup HydrolysisUse cold solutions, minimize contact time, neutralize with mild base (NaHCO₃).[1][2]
Starting materials reappear Retro-Strecker ReactionUse basic modifier (TEA) in eluent, use NH₂ or alumina columns, low-temp chromatography.[1][3]
Streaking on silica column Strong acid-base interactionAdd basic modifier (TEA) to eluent, use NH₂ or alumina stationary phase.[1]
Product decomposes upon concentration Thermal InstabilityUse a low-temperature bath for rotary evaporation, consider azeotropic removal of solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the single most effective strategy to improve the stability of my amino-cyano ester intermediate during purification?

A1: Protecting the amine functionality is often the most robust solution. Converting the amine to a less basic and more stable derivative, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, can dramatically simplify purification. This strategy achieves two critical goals:

  • Reduces Basicity: The protected compound no longer interacts strongly with acidic silica gel, leading to excellent chromatographic behavior without the need for basic modifiers.[1]

  • Inhibits Degradation: The protecting group can sterically and electronically hinder both hydrolysis and the retro-Strecker reaction. The protecting group can then be removed in a subsequent step after the intermediate is securely purified.[1]

Q2: How do I choose the best purification method: chromatography, crystallization, or extraction?

A2: The choice depends on the specific properties of your intermediate and the impurities present. The following workflow can guide your decision:

Start Crude Intermediate IsSolid Is the crude product a solid? Start->IsSolid TryCrystallization Attempt Recrystallization (Low Temperature, Anhydrous Solvent) IsSolid->TryCrystallization Yes IsLiquidOrOil Liquid or Intractable Oil IsSolid->IsLiquidOrOil No CheckPolarity Are impurities significantly different in polarity? TryCrystallization->CheckPolarity Fails or Impure Chromatography Proceed to Chromatography IsLiquidOrOil->Chromatography Chromatography->CheckPolarity FlashChrom Flash Chromatography (with precautions - see guide) CheckPolarity->FlashChrom Yes ProtectingGroup Consider Protecting Group Strategy Then repeat purification CheckPolarity->ProtectingGroup No

Caption: Decision workflow for selecting a purification method.

Q3: What are the best practices for handling and storing purified, unstable amino-cyano ester intermediates?

A3:

  • Storage: Store the purified compound at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen).

  • Solvent-Free: If possible, store the compound neat after thoroughly removing all solvents. Residual protic or acidic/basic solvents can cause degradation over time.

  • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Use the compound in subsequent reactions as quickly as possible after purification.

Experimental Protocols

Protocol 1: General Workup for Sensitive Amino-Cyano Esters

This protocol is designed to minimize hydrolysis and the retro-Strecker reaction during aqueous workup.

  • Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5°C.

  • Dilution: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Neutralization Wash: Transfer the mixture to a separatory funnel and wash with ice-cold, saturated aqueous NaHCO₃ solution. Swirl gently at first to control any gas evolution before shaking. Repeat until gas evolution ceases.[2]

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine). This removes bulk water and water-soluble impurities.[2]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Ensure the drying agent is added until it no longer clumps.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature kept below 30°C.

Protocol 2: Flash Chromatography with a Triethylamine Modifier

This protocol is for purifying basic, sensitive intermediates on standard silica gel.

  • Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (TEA) by volume.

  • Column Packing: Pack a silica gel column using your starting eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions as usual.

  • Post-Column Workup: Combine the pure fractions. To remove the TEA, concentrate the solution under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to effectively remove residual TEA.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Support.
  • Venable, J., et al. (2012). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • Chessa, J. P., Feller, G., & Gerday, C. (1999). Purification and characterization of the heat-labile alpha-amylase secreted by the psychrophilic bacterium TAC 240B. Canadian Journal of Microbiology, 45(6), 452-7.
  • Cravotto, G., et al. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
  • Wen, M., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Gels, 10(6), 403.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Ethyl 3-amino-3-cyanopropanoate Salts

Welcome to the technical support center for handling Ethyl 3-amino-3-cyanopropanoate and its salts. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Ethyl 3-amino-3-cyanopropanoate and its salts. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar hygroscopic compounds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Hygroscopicity

Ethyl 3-amino-3-cyanopropanoate and its salts are valuable building blocks in organic synthesis. However, their utility is often complicated by their hygroscopic nature—the tendency to absorb moisture from the atmosphere. This can lead to a host of experimental issues, including inaccurate weighing, degradation of the compound, and inconsistent reaction outcomes. This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: My container of Ethyl 3-amino-3-cyanopropanoate hydrochloride arrived as a solid, but has now become a sticky or clumpy solid. What happened and is it still usable?

Answer: This is a classic sign of moisture absorption. The hydrochloride salt of Ethyl 3-amino-3-cyanopropanoate is hygroscopic and will readily absorb water from the air, causing the particles to clump together.

  • Causality: The presence of ionic salt forms increases the affinity for water molecules. The transition from a free-flowing powder to a clumpy or sticky solid indicates that the material has been exposed to ambient humidity.

  • Usability: The material may still be usable, but the water content will affect the accuracy of your measurements and could potentially interfere with your reaction. It is crucial to determine the water content or dry the material before use. For many water-sensitive reactions, using the material as-is is not recommended.[1]

  • Troubleshooting:

    • Assess Water Content: Use Karl Fischer titration for an accurate measurement of the water content.[2] This will allow you to adjust the amount of reagent used to account for the water. Alternatively, proton NMR can be used to determine water content.[3]

    • Drying: If the water content is significant, you will need to dry the salt. See the detailed protocol on drying hygroscopic solids below.

Question 2: What are the ideal storage conditions for Ethyl 3-amino-3-cyanopropanoate salts to prevent moisture absorption?

Answer: Proper storage is the first line of defense against hygroscopicity.

  • Expert Recommendation: Store the compound in a tightly sealed container, preferably a Sure/Seal™ bottle or equivalent, which provides a barrier to atmospheric moisture.[4] The container should be placed inside a desiccator containing an active desiccant like Drierite (anhydrous calcium sulfate) or phosphorus pentoxide.[5][6] For long-term storage, a controlled-humidity environment, such as a glove box or a dry cabinet, is ideal.[5][7]

  • Best Practices:

    • Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.[6]

    • Minimize the time the container is open to the atmosphere.

    • Store in a cool, dry place away from direct sunlight and heat sources.[8]

    • Consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.[5]

Experimental Procedures

Question 3: I'm having trouble getting an accurate weight of the salt. The reading on the balance keeps increasing. How can I overcome this?

Answer: This is a direct consequence of the salt absorbing moisture during weighing.

  • Explanation: As the compound sits on the balance pan, it is continuously pulling water from the air, leading to a steady increase in mass.

  • Troubleshooting Workflow:

    Caption: Decision workflow for accurately weighing a hygroscopic solid.

  • Detailed Steps for Rapid Weighing:

    • Place a vial or a weighing boat with a lid on the analytical balance and tare it.

    • Remove the container from the balance.

    • Quickly add an approximate amount of the hygroscopic salt to the container and immediately close the lid.

    • Place the closed container back on the balance and record the stable weight.

    • Adjust the amount of solid as needed by repeating the process, always capping the container when on the balance.

Question 4: My reaction yields are inconsistent when using Ethyl 3-amino-3-cyanopropanoate salts. Could moisture be the culprit?

Answer: Absolutely. Moisture can interfere with reactions in several ways.

  • Mechanistic Insights:

    • Hydrolysis: The nitrile and ester functional groups in Ethyl 3-amino-3-cyanopropanoate are susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of water.[9][10] This can lead to the formation of the corresponding carboxylic acid or amide, reducing the amount of active starting material.

    • Reagent Quenching: If your reaction involves water-sensitive reagents such as organometallics (e.g., Grignard reagents, organolithiums), metal hydrides, or certain catalysts, any water introduced with your hygroscopic salt will consume these reagents, leading to lower yields.[4][7]

    • Solvent Effects: The presence of water can alter the polarity of the reaction solvent, which may affect reaction rates and equilibria.

  • Troubleshooting:

    • Dry the Reagent: Before use, dry the Ethyl 3-amino-3-cyanopropanoate salt under high vacuum for several hours. Gentle heating can be applied, but a preliminary thermal stability test (e.g., TGA) is recommended to avoid decomposition.

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried. Storing solvents over activated 3 Å molecular sieves is an effective method for removing residual moisture.[11]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4][7] This involves using oven-dried glassware and techniques like using a Schlenk line or a glove box.[4][12]

Compound Stability and Analysis

Question 5: How can I confirm the chemical integrity of my Ethyl 3-amino-3-cyanopropanoate salt after storage?

Answer: Regular analytical checks are good practice to ensure the quality of your starting material.

  • Recommended Analytical Techniques:

    • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques to check for degradation products. Look for the appearance of new signals that could correspond to the hydrolyzed acid or amide. You can also quantify the water content using ¹H NMR with an internal standard.[3]

    • FT-IR Spectroscopy: Compare the spectrum of your stored sample to that of a fresh or reference sample. Look for changes in the nitrile (C≡N) and ester (C=O) stretching frequencies, or the appearance of a broad O-H stretch which could indicate the presence of the hydrolyzed carboxylic acid and significant water.

    • Melting Point: A depression or broadening of the melting point range compared to the literature value can indicate the presence of impurities, including water.

Question 6: Can the absorbed water be removed, and if so, how?

Answer: Yes, absorbed water can be removed through proper drying techniques.

  • Protocol for Drying Hygroscopic Solids:

    • Pre-Drying: Place the solid in a suitable flask (e.g., a round-bottom flask).

    • Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).

    • Gentle Heating (Optional): If the compound is thermally stable, gently heat the flask with a heating mantle while under vacuum. Do not exceed the decomposition temperature. A temperature of 40-50 °C is often sufficient.

    • Duration: Continue drying for several hours (4-12 hours) or until the solid appears as a fine, free-flowing powder.

    • Inert Gas Backfill: Once drying is complete, allow the flask to cool to room temperature before backfilling with an inert gas (nitrogen or argon).

    • Transfer: Transfer the dried solid to a storage container inside a glove box to prevent re-exposure to moisture.[13]

Data and Protocols

Table 1: Common Drying Agents for Solvents

For reactions involving water-sensitive materials, the solvent must be anhydrous. Here are some common drying agents and their suitability.

Drying AgentSolventsCommentsReference
3 Å Molecular Sieves THF, Dichloromethane, Toluene, AcetonitrileExcellent for a wide range of solvents. Can achieve very low water content.[11]
Calcium Hydride (CaH₂) Dichloromethane, TolueneReacts with water to produce H₂ gas. Not suitable for protic or some carbonyl-containing solvents.[11]
Sodium/Benzophenone THF, TolueneProvides a visual indication of dryness (deep blue/purple color). Highly reactive and requires careful handling.[11]
Anhydrous Magnesium Sulfate (MgSO₄) Ethyl Acetate, Diethyl EtherFast and efficient, but can be slightly acidic.[14][15]
Anhydrous Sodium Sulfate (Na₂SO₄) Dichloromethane, Ethyl AcetateNeutral, but has a lower capacity and is slower than MgSO₄.[14][15]
Experimental Protocol: Handling Ethyl 3-amino-3-cyanopropanoate Salts in a Glove Box

A glove box provides the most robust environment for handling highly hygroscopic and air-sensitive materials.[4][13]

  • Preparation:

    • Ensure the glove box has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[13]

    • Bring all necessary glassware (vials, spatulas, flasks) and equipment (balance) into the glove box antechamber.[16] All glassware should be oven-dried overnight at >120 °C and cooled in the antechamber.[4][12][17]

    • Cycle the antechamber with vacuum and inert gas purges (typically 3 cycles) to remove atmospheric contaminants before opening the inner door.[17]

  • Weighing and Transfer:

    • Once inside the glove box, allow all items to equilibrate with the box atmosphere.

    • Place your Ethyl 3-amino-3-cyanopropanoate salt container, a tared reaction flask or vial, and a spatula on the balance.

    • Carefully transfer the desired amount of the salt into the tared container.

    • Seal the reaction flask/vial and the stock container of the salt.

  • Reaction Setup:

    • Add anhydrous solvent to the reaction flask containing the salt.

    • Proceed with your reaction under the inert atmosphere of the glove box.

Visualization of Handling Workflow

Caption: General workflow for handling hygroscopic reagents.

Conclusion

The hygroscopic nature of Ethyl 3-amino-3-cyanopropanoate salts presents tangible experimental challenges. However, by understanding the underlying principles of moisture absorption and implementing meticulous handling techniques—including proper storage, controlled weighing, and the use of anhydrous conditions—researchers can ensure the reliability and success of their experiments. This guide provides a foundation for troubleshooting common issues and establishing robust laboratory practices.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Guenthner, A. J., et al. (2010). Insights into Moisture Uptake and Processability from New Cyanate Ester Monomer and Blend Studies.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanopropanoate. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Veitía, M., et al. (2012). Synthesis of novel N-protected β3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step.
  • University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Laboratory People. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Brassé, C., et al. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis.
  • ResearchGate. (2026, January 20). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy.
  • Guenthner, A. J., et al. (2010, July 15). Insights into Moisture Uptake and Processability from New Cyanate Ester Monomer and Blend Studies.
  • University of California, Santa Barbara. (n.d.). Glovebox General Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • MDPI. (2021, May 17). Effect of Moisture Content on the Processing and Mechanical Properties of a Biodegradable Polyester.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Google Patents. (n.d.).
  • EPFL. (n.d.). Glove box. Retrieved from [Link]

  • University of San Diego. (n.d.). Glovebox Usage. Retrieved from [Link]

  • Google Patents. (n.d.). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • PubMed. (2011, September 15).
  • Wikipedia. (n.d.).
  • University of Rochester. (n.d.). How To: Remove Residual Water. Department of Chemistry. Retrieved from [Link]

  • Trustrade. (2023, September 16).
  • BioPharm International. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
  • MDPI. (2024, June 7).
  • Princeton University. (n.d.).
  • Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab. Retrieved from [Link]

  • Temple University. (n.d.). STANDARD OPERATING PROCEDURES (SOP)
  • BOC Sciences. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, March 15). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.

Sources

Optimization

Solving solubility issues of amino-cyano propanoates in organic solvents

Technical Support Center: Amino-Cyano Propanoate Solubility & Handling Ticket ID: #ACP-SOL-001 Topic: Solubility Optimization & Handling of Amino-Cyano Propanoates in Organic Media Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino-Cyano Propanoate Solubility & Handling

Ticket ID: #ACP-SOL-001 Topic: Solubility Optimization & Handling of Amino-Cyano Propanoates in Organic Media Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Core Diagnostic: The "Salt vs. Species" Dilemma

Before attempting to dissolve your sample, you must diagnose the exact chemical state of your amino-cyano propanoate. The solubility profile of this class (e.g., ethyl 3-amino-2-cyanopropanoate or ethyl 2-amino-2-cyanoacetate) is binary and dependent on protonation.

  • The Salt Form (HCl, Tosylate): Highly polar, ionic lattice. Soluble in water, MeOH, DMSO. Insoluble in DCM, Toluene, EtOAc, Hexanes.

  • The Free Base: Moderate polarity. Soluble in DCM, EtOAc, EtOH. Potentially unstable (prone to polymerization or retro-Strecker decomposition).

The Root Cause: Most researchers encounter solubility failures because they attempt to dissolve the stable salt form directly into non-polar organic solvents for subsequent reactions (alkylation, acylation). This is thermodynamically unfavorable.

Strategic Solutions & Workflows

Strategy A: In-Situ Neutralization (The Biphasic Switch)

Best for: Acylation, Alkylation, or extraction into organic media.

Do not attempt to dissolve the salt directly. Instead, generate the lipophilic free base in situ or immediately prior to use.

Protocol:

  • Suspension: Suspend the amino-cyano propanoate salt (1.0 equiv) in the target organic solvent (DCM or EtOAc). It will appear as a slurry.

  • Base Addition: Add a mild organic base (e.g., Triethylamine or DIPEA, 1.1–1.2 equiv) dropwise at 0°C.

  • Liberation: The solution will likely clear as the free amine is liberated, or a new precipitate (Triethylamine-HCl) will form.

  • Workup: If the reaction tolerates amine salts, proceed. If not, wash quickly with cold saturated

    
     and brine, dry over 
    
    
    
    , and use the filtrate immediately.

Critical Warning:


-Amino nitriles (2-amino-2-cyano) are thermally unstable as free bases. Keep solutions 

and use immediately to prevent cyanide elimination.
Strategy B: Phase Transfer Catalysis (PTC)

Best for: Alkylation of the


-carbon or N-protection without using polar solvents.

If your reagent requires a non-polar solvent (e.g., Toluene) but your substrate is an insoluble salt, use PTC to shuttle the anion.

Mechanism: The quaternary ammonium catalyst (Q


) pairs with the deprotonated amino-cyano species at the interface, dragging it into the organic layer for reaction.

Protocol:

  • Solvent System: Toluene/Water (1:1) or DCM/Solid Base (Solid-Liquid PTC).

  • Catalyst: Add 5–10 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Base: Use inorganic base (e.g.,

    
     or 30% NaOH).
    
  • Agitation: High-shear stirring is mandatory to maximize interfacial area.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling these compounds based on their state and intended application.

SolubilityLogic Start Start: Amino-Cyano Propanoate Sample CheckState Is it a Salt (HCl/Tosylate)? Start->CheckState YesSalt Yes: Salt Form CheckState->YesSalt Yes NoFree No: Free Base CheckState->NoFree No Action1 Do NOT add Non-Polar Solvent directly YesSalt->Action1 CheckStab Check Stability: Is it Alpha-Amino? NoFree->CheckStab Decision1 Intended Reaction? Action1->Decision1 PathA Homogeneous Phase (e.g., Acylation) Decision1->PathA PathB Heterogeneous Phase (e.g., Alkylation) Decision1->PathB SolA Use Polar Aprotic (DMF/DMSO) or In-Situ Neutralization PathA->SolA SolB Phase Transfer Catalysis (TBAB + Toluene/Water) PathB->SolB Warning Unstable: Keep <0°C Use Immediately CheckStab->Warning Yes (2-amino) Safe Stable: Standard Organic Solvents (DCM, EtOAc) CheckStab->Safe No (3-amino)

Caption: Decision tree for selecting the correct solvation strategy based on salt form and chemical stability.

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific operation.

Solvent SystemSolubility (Salt)Solubility (Free Base)Recommended Application
Water HighLow/ModerateHydrolysis, Reverse Phase LC
Methanol/Ethanol Moderate (Hot)HighRecrystallization (use HCl salt)
DMSO / DMF HighHighS_NAr reactions, Peptide coupling
DCM / Chloroform Insoluble HighExtraction, Acylation (after neutralization)
Ethyl Acetate InsolubleHighStandard Workup/Extraction
Toluene InsolubleModerateReflux reactions (Dean-Stark), PTC
Ether / Hexane InsolubleLowPrecipitating the salt from reaction mixtures

Troubleshooting & FAQ

Q: My ethyl 2-amino-2-cyanoacetate free base turned black overnight. Why? A: You likely experienced decomposition.


-Amino nitriles are inherently unstable and can undergo a retro-Strecker reaction or polymerize, especially if traces of base are present.
  • Fix: Store as the HCl salt. Only liberate the free base immediately before the next reaction step.

Q: I cannot recrystallize the product; it oils out. A: This is common for amino esters.

  • Fix: Try a "antisolvent crash" method. Dissolve the crude oil in a minimum amount of MeOH or Acetone, then slowly add

    
     or Hexanes with vigorous stirring to induce crystallization. Alternatively, convert it to the Tosylate salt, which often crystallizes better than HCl salts.
    

Q: Can I use DMSO for everything? A: While DMSO dissolves both forms, removing it is difficult (high boiling point).

  • Fix: If you must use DMSO, dilute with 10x water during workup and extract with EtOAc. Note that amino-cyano esters are water-soluble enough that you may lose yield to the aqueous phase; saturate the aqueous phase with NaCl (salting out) to prevent this.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.

  • Sigma-Aldrich. "Ethyl 2-amino-2-cyanoacetate Product Specification & Handling." Sigma-Aldrich Catalog.

  • BenchChem. "Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate: A Technical Guide." BenchChem Technical Library.

  • O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research, 37(8), 506–517. (Context on amino acid ester handling).

  • National Oceanic and Atmospheric Administration (NOAA). "Ethyl Cyanoacetate - CAMEO Chemicals." NOAA Reactivity Data.

Troubleshooting

Technical Support Center: Controlling Polymerization Side Reactions in Amino Acrylate Synthesis

Welcome to the Advanced Technical Support Center for Amino Acrylate Synthesis. As highly reactive monomers, amino acrylates (such as dimethylaminoethyl acrylate, DMAEA) are notorious for their instability during synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Amino Acrylate Synthesis. As highly reactive monomers, amino acrylates (such as dimethylaminoethyl acrylate, DMAEA) are notorious for their instability during synthesis, distillation, and storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental causality of these side reactions—specifically free radical gelation and aza-Michael oligomerization—and provide self-validating protocols to ensure your scale-up processes remain stable and reproducible.

Diagnostic Deep Dive: Identifying the Mechanism of Failure

When an amino acrylate batch fails, it typically follows one of two distinct kinetic pathways. Understanding which pathway ruined your batch is the first step to preventing it.

ReactionPathways AminoAcrylate Amino Acrylate Monomer (Highly Reactive) FreeRadicalPoly Free Radical Polymerization (Rapid Gelation) AminoAcrylate->FreeRadicalPoly Initiated by AzaMichael Aza-Michael Addition (Oligomerization) AminoAcrylate->AzaMichael Nucleophilic Attack Radical Thermal/UV Radicals Radical->FreeRadicalPoly Amine Nucleophilic Amine Amine->AzaMichael Inhibitor MEHQ + O2 / PTZ Inhibitor->FreeRadicalPoly Quenches Radicals TempControl Steric Hindrance / Temp < 10°C TempControl->AzaMichael Kinetic Control

Reaction pathways of amino acrylates: free radical gelation vs. aza-Michael oligomerization.

Failure Mode A: Rapid Gelation (Free Radical Polymerization)
  • Symptom: Sudden, violent exotherm during distillation or reactor heating. The liquid rapidly converts into an insoluble, cross-linked polymer plug.

  • Causality: Thermal stress generates carbon-centered radicals. Because the acrylate double bond is highly reactive, chain propagation occurs at explosive rates if the inhibitor system is depleted or chemically inactive.

Failure Mode B: Viscosity Creep (Aza-Michael Addition)
  • Symptom: Gradual loss of double-bond titer and a slow increase in viscosity over days or weeks, without the formation of a hard gel.

  • Causality: The aza-Michael addition is a step-growth, nucleophilic conjugate addition[1.6]. The tertiary or secondary amine group of one monomer molecule attacks the electron-deficient

    
    -carbon of the acrylate group on another molecule. This intermolecular reaction forms dimers and oligomers, effectively destroying the active monomer.
    

Troubleshooting Guide: Inhibitor Failure Under Vacuum

Q: I added the standard 200 ppm of MEHQ to my amino acrylate before vacuum distillation, but the column still gelled. Why did the inhibitor fail?

Expert Insight: MEHQ (Monomethyl ether of hydroquinone) is not a direct radical scavenger; it is a peroxy radical scavenger. MEHQ requires a continuous supply of dissolved oxygen to function[1.12]. Under deep vacuum or a pure nitrogen blanket, oxygen is stripped from the liquid. Without oxygen, carbon-centered radicals (


) cannot be converted into peroxy radicals (

), rendering MEHQ completely inert.

MEHQCycle Radical Carbon-centered Radical (R•) Peroxy Peroxy Radical (ROO•) Radical->Peroxy Fast Reaction with O2 Stable Stable Non-Radical Products Radical->Stable Direct Quenching (Inefficient) O2 Dissolved Oxygen (O2) O2->Peroxy Peroxy->Stable Quenched by MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

The oxygen-dependent inhibition mechanism of MEHQ for radical scavenging.

The Solution:

  • Use a Mixed Inhibitor System: Combine MEHQ with Phenothiazine (PTZ). PTZ is an anaerobic inhibitor that scavenges carbon-centered radicals directly, making it ideal for vacuum distillation[1.2].

  • Implement Lean Air Sparging: Introduce a sparge of 5–8%

    
     in 
    
    
    
    (lean air) into the bottom of the distillation reboiler[1.12]. This maintains enough dissolved oxygen to keep MEHQ active without creating a flammable atmosphere.
Quantitative Data: Inhibitor Selection Matrix
InhibitorPrimary MechanismO₂ Required?Typical Conc. (ppm)Optimal Application Phase
MEHQ Peroxy radical scavengerYes (5-8% lean air)100 - 500Liquid phase / Long-term storage
PTZ Carbon radical scavengerNo (Anaerobic)10 - 50High-temp reactor / Vacuum distillation
TEMPO Stable nitroxyl radicalNo (Anaerobic)5 - 20Vapor phase / Distillation column packing

Troubleshooting Guide: Mitigating Aza-Michael Addition

Q: My amino acrylate synthesis yields are low due to heavy oligomer formation, even though I have optimized my radical inhibitors. How do I stop this?

Expert Insight: Radical inhibitors (MEHQ, PTZ) have absolutely zero effect on the aza-Michael addition because it is an ionic/nucleophilic mechanism, not a radical one. The reaction is driven by the intrinsic nucleophilicity of the amine and the electrophilicity of the acrylate.

The Solution:

  • Steric Engineering (The Methacrylate Switch): If your end-application permits, switch from synthesizing an amino acrylate to an amino methacrylate (e.g., DMAEMA instead of DMAEA). The

    
    -methyl group on the methacrylate provides significant steric hindrance, which drastically reduces the kinetics of the aza-Michael addition[1.7].
    
  • Thermal Kinetic Control: The aza-Michael addition is highly temperature-dependent. Keep storage temperatures strictly below 10°C.

Self-Validating Protocol: Safe Distillation of Amino Acrylates

To ensure trust and reproducibility, the following protocol for the vacuum distillation of an amino acrylate incorporates self-validating Quality Control (QC) checkpoints. If a checkpoint fails, the system is designed to halt before catastrophic gelation occurs.

Step 1: Reactor Preparation & Inhibitor Loading

  • Charge the crude amino acrylate into the reboiler.

  • Dose 30 ppm PTZ and 200 ppm MEHQ directly into the liquid phase.

  • Self-Validation Check: Visually inspect the liquid. PTZ must be fully dissolved. Undissolved PTZ particulates will act as nucleation sites for localized gelation. Do not apply heat until the solution is homogeneous.

Step 2: Atmosphere Control

  • Initiate a subsurface sparge of "lean air" (5%

    
     / 95% 
    
    
    
    ) at a rate of 0.05 vvm (volumes of gas per volume of liquid per minute).
  • Self-Validation Check: Route the reactor off-gas through an inline oxygen sensor. The system must register >2%

    
     in the headspace before heating begins. If the sensor reads <2%, abort the process; your MEHQ will not activate.
    

Step 3: Vapor Phase Protection

  • Because inhibitors like MEHQ and PTZ are heavy and do not vaporize easily, the distillation column is highly susceptible to vapor-phase polymerization.

  • Continuously spray a reflux of condensed product doped with 10 ppm TEMPO into the top of the distillation column.

Step 4: Thermal Processing & Distillation

  • Apply vacuum (e.g., 10-25 Torr) and gently heat the reboiler[1.12].

  • Self-Validation Check: Monitor the

    
     (temperature differential) between the heating jacket and the internal liquid. A sudden, unexplained drop in 
    
    
    
    indicates an internal exotherm (the onset of radical polymerization). If this occurs, immediately break the vacuum with lean air, drop the jacket temperature, and quench the reactor.

References

  • Process for making a (meth) acrylamide monomer. European Patent Office (EP2137134B1).
  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. ResearchGate.
  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Universitat Politècnica de Catalunya.
  • Method of recovering 2-ethylhexyl alcohol from a mixture comprising 2-ethylhexyl acrylate. US Patent Office (US20040192957A1).

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Beta-Amino Cyano Esters

Topic: Mass Spectrometry Fragmentation Patterns of Beta-Amino Cyano Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Core Directive Beta-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Beta-Amino Cyano Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Directive

Beta-amino cyano esters (specifically alkyl 3-amino-2-cyanoacrylates and their saturated analogs) are critical "push-pull" synthons in the manufacture of heterocyclic pharmaceuticals, including calcium channel blockers and antiviral agents. Their structural elucidation is often complicated by tautomeric equilibria and E/Z isomerism.

This guide objectively compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this chemical class. It provides a mechanistic deep-dive into the diagnostic ions required to validate synthesis and purity in a drug development context.

Technical Comparison: EI vs. ESI Performance

The choice of ionization method fundamentally alters the diagnostic utility of the mass spectrum. For beta-amino cyano esters, EI is superior for structural fingerprinting , while ESI is essential for molecular weight confirmation and analyzing thermally labile derivatives .

Table 1: Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural fingerprinting; Isomer differentiation (E/Z).Molecular weight confirmation; Analysis of polar/labile analogs.
Molecular Ion (M⁺) Often distinct (odd-electron radical cation M⁺˙).[1]Dominant [M+H]⁺ or [M+Na]⁺ (even-electron).
Fragmentation Extensive, predictable in-source fragmentation.Minimal in-source; requires CID (MS/MS) to generate fragments.
Diagnostic Power High: Reveals alkoxy loss, HCN elimination, and McLafferty rearrangements.[2]Medium: Primarily shows neutral losses (NH₃, H₂O, CO) upon activation.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS).
Suitability Best for volatile alkyl esters (Methyl/Ethyl).Best for complex, high-MW derivatives or salts.

Mechanistic Deep Dive: Fragmentation Pathways

To interpret the spectra of beta-amino cyano esters (e.g., Ethyl 3-amino-2-cyanoacrylate), one must account for the "push-pull" electronic nature where the amino group donates electron density and the cyano/ester groups withdraw it. This conjugation stabilizes the molecular ion in EI but directs specific cleavage points.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (M⁺˙) typically undergoes fragmentation driven by the ester and the amino group.

  • Alpha-Cleavage: The bond adjacent to the amino nitrogen is strengthened by conjugation, making direct alpha-cleavage less dominant than in simple amines.

  • Alkoxy Loss (M – OR): The most characteristic cleavage. The molecular ion loses the alkoxy radical (e.g.,[3] •OEt, mass 45) to form a stable acylium-like cation.

  • McLafferty Rearrangement: If the ester alkyl group has

    
    -hydrogens (e.g., ethyl ester), a McLafferty rearrangement eliminates a neutral alkene (e.g., ethylene, mass 28).
    
ESI-CID Pathway (Collision Induced Dissociation)

In ESI, the protonated molecule [M+H]⁺ fragments via low-energy pathways, primarily eliminating neutral small molecules:

  • Loss of Ammonia (M – 17): Common if the amino group is primary.

  • Loss of Water + CO (M – 46): Characteristic of amino acid derivatives.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the primary EI fragmentation pathway for a generic Ethyl 3-amino-2-cyanoacrylate (MW 140).

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 140 (Push-Pull Stabilized) Frag_Alkoxy Acylium Ion [M - OEt]+ m/z 95 M_Ion->Frag_Alkoxy Alpha-Cleavage / Inductive (-•OEt, -45 Da) Frag_McLafferty McLafferty Product [M - C2H4]+. m/z 112 M_Ion->Frag_McLafferty McLafferty Rearr. (-C2H4, -28 Da) Frag_Nitrile Nitrile Loss [M - HCN]+. m/z 113 M_Ion->Frag_Nitrile HCN Elimination (-27 Da) Frag_Core Core Cyano-Enamine [M - OEt - CO]+ m/z 67 Frag_Alkoxy->Frag_Core Decarbonylation (-CO, -28 Da)

Caption: Figure 1. Primary EI fragmentation pathways for Ethyl 3-amino-2-cyanoacrylate. The loss of the ethoxy radical is the dominant pathway leading to the base peak in many derivatives.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and scientific integrity, follow this protocol. This workflow is designed to be self-validating by using the "Nitrogen Rule" and isotope patterns to confirm the odd-electron molecular ion.

Step 1: Sample Preparation
  • For GC-MS (EI): Dissolve 1 mg of the beta-amino cyano ester in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector port.

  • For LC-MS (ESI): Dissolve 0.1 mg in 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Step 2: Acquisition Parameters
  • EI Source: 70 eV.[4][5] Source Temp: 230°C.

  • ESI Source: Positive Mode. Capillary Voltage: 3.5 kV. Cone Voltage: 20-40V (scan to optimize).

Step 3: Validation Logic (The "Trust" Check)
  • Nitrogen Rule Check: Since beta-amino cyano esters contain 2 nitrogens (amino + cyano), the Molecular Weight must be even .

    • Check: Does the proposed M⁺ peak have an even m/z? If odd, it is likely a fragment or an impurity (e.g., mono-nitrogen species).

  • Isotope Pattern: The cyano group and ester functionality do not introduce halogens. The M+1 peak should be approximately (1.1% × #Carbons) of the M⁺ intensity.

    • Check: For C₆H₈N₂O₂, M+1 should be ~6-7% of M⁺. Significant deviation indicates co-eluting impurities.

  • Fragment Confirmation:

    • Look for the [M - Alkoxy]⁺ peak. For ethyl esters, this is M-45. For methyl esters, M-31. Absence of this peak suggests the compound may not be an ester.

Data Summary: Characteristic Ions

The following table summarizes the diagnostic ions for Ethyl 3-amino-2-cyanoacrylate (MW 140.14).

Ion Identitym/z (EI)Relative AbundanceMechanism
Molecular Ion (M⁺˙) 140 Medium (40-60%)Radical cation; stabilized by push-pull conjugation.
[M – HCN]⁺˙ 113 LowLoss of Hydrogen Cyanide from the amino-cyano motif.
[M – C₂H₄]⁺˙ 112 MediumMcLafferty Rearrangement (Loss of ethylene from ethyl ester).
[M – OEt]⁺ 95 High (Base Peak) Alpha-cleavage/Inductive cleavage of the ester bond (Acylium formation).
[M – OEt – CO]⁺ 67 HighSecondary fragmentation; loss of CO from the acylium ion.
[C₂H₅]⁺ 29 HighEthyl cation from the ester group.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Gatial, A., et al. (2011).[6] Isomerizational and conformational study of methyl-2-cyano-3-aminoacrylate. Journal of Molecular Structure. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns of Esters and Amines. [Link]

Sources

Comparative

Chiral HPLC Separation Methods for Ethyl 3-amino-3-cyanopropanoate Enantiomers: A Comparative Performance Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Executive Summary

Ethyl 3-amino-3-cyanopropanoate is a structurally dense, highly polar chiral building block frequently utilized in the synthesis of peptidomimetics and targeted therapeutics, including advanced caspase inhibitors ()[1]. Structurally, it presents a unique chromatographic challenge: it contains a primary amine (hydrogen bond donor/acceptor), an ethyl ester (hydrogen bond acceptor), and a strongly electron-withdrawing cyano group.

While standard


-amino acids have well-established separation protocols, 

-amino acids—particularly those with strong electron-withdrawing groups—require specialized chiral stationary phases (CSPs) to achieve baseline resolution ()[2]. This guide objectively compares the three most effective CSP technologies for this molecule, explaining the causality behind method development choices and providing field-validated protocols.

Mechanistic Overview of Chiral Recognition

To successfully separate the enantiomers of ethyl 3-amino-3-cyanopropanoate, the chromatographic method must exploit the specific functional groups of the molecule. As a Senior Application Scientist, I evaluate CSPs based on their fundamental recognition mechanisms:

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)):

    • The Mechanism: These columns utilize a chiral 18-crown-6 ether derivative. The primary recognition mechanism is the formation of a host-guest inclusion complex between the crown ether cavity and a fully protonated primary amine (

      
      ).
      
    • The Causality: Because the strongly electron-withdrawing cyano group at the

      
      -position significantly lowers the 
      
      
      
      of the adjacent primary amine (estimated
      
      
      ~6.5–7.5), a highly acidic mobile phase (pH
      
      
      1.5) is absolutely critical. Without full protonation, the inclusion complex fails to form, resulting in co-elution.
  • Polysaccharide-based CSPs (e.g., CHIRALPAK IG):

    • The Mechanism: Amylose or cellulose polymers derivatized with carbamate groups provide multiple interaction sites (hydrogen bonding, dipole-dipole, and steric fit).

    • The Causality: The cyano and ester groups act as excellent hydrogen bond acceptors for the CSP's carbamate linkages. However, the free primary amine will interact non-specifically with residual silanols on the silica support, causing severe peak tailing. Therefore, the addition of a basic modifier (0.1% Diethylamine) is mandatory to competitively block these silanols.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T):

    • The Mechanism: Teicoplanin-based columns offer a complex environment of ionic, hydrogen bonding, and steric interactions. They are highly effective for underivatized amino acids in polar organic modes, making them ideal for LC-MS applications where non-volatile acidic/basic modifiers cannot be used.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three primary CSP technologies when applied to underivatized ethyl 3-amino-3-cyanopropanoate.

CSP CategoryRepresentative ColumnSeparation ModeChiral Recognition MechanismTypical

Loading CapacityBest Use Case
Crown Ether CROWNPAK CR-I(+)Reversed-Phase (Aqueous/Acidic)Host-guest inclusion complex with

> 2.0LowAnalytical QC of underivatized sample
Polysaccharide CHIRALPAK IGNormal PhaseH-bonding, dipole-dipole, steric fit1.5 - 2.5HighPreparative scale-up (requires DEA)
Macrocyclic Glycopeptide CHIROBIOTIC TPolar OrganicIonic, H-bonding,

interactions
1.2 - 1.8MediumLC-MS compatible analytical screening

Data Note: Preparative separation of


-amino esters almost exclusively relies on polysaccharide-based CSPs due to their superior loading capacities compared to macrocyclic glycopeptides or crown ethers ()[3].

Decision Workflow for Method Selection

Use the following logical workflow to determine the optimal chromatographic approach based on your laboratory's primary objective.

HPLC_Workflow Start Sample: Ethyl 3-amino-3-cyanopropanoate Goal Define Primary Objective Start->Goal Prep Preparative Scale (High Throughput) Goal->Prep Isolation Analyt Analytical Scale (High Resolution) Goal->Analyt Quantification PolyNP Polysaccharide CSP (Normal Phase + 0.1% DEA) Prep->PolyNP High capacity needed Deriv Is pre-column derivatization feasible? Analyt->Deriv Assess matrix Deriv->PolyNP Yes (Derivatized) Crown Crown Ether CSP (Aqueous pH < 2.0) Deriv->Crown No (Direct, UV) Teico Teicoplanin CSP (Polar Organic Mode) Deriv->Teico No (Direct, LC-MS)

Fig 1: Decision workflow for selecting chiral HPLC methods for primary beta-amino acid esters.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to the stated causality checkpoints is required to reproduce the expected resolution.

Protocol A: Analytical Enantiopurity Determination (Crown Ether CSP)

Objective: High-resolution quantification of enantiomeric excess (ee) without pre-column derivatization.

1. Mobile Phase Preparation:

  • Carefully add 1.63 mL of 70% perchloric acid (

    
    ) to 1000 mL of HPLC-grade water to achieve a pH of exactly 1.5.
    
  • Filter through a 0.22 µm aqueous-compatible membrane.

  • Mix with HPLC-grade Methanol in a 90:10 (v/v) Aqueous/MeOH ratio. Degas thoroughly via ultrasonication.

  • Scientist's Note: Do not use acetonitrile as an organic modifier. Acetonitrile competes for hydrogen bonding and severely disrupts the host-guest complexation within the crown ether cavity.

2. Sample Preparation:

  • Dissolve Ethyl 3-amino-3-cyanopropanoate in the mobile phase to a concentration of 1.0 mg/mL.

  • Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge at 10,000 x g for 5 minutes to remove particulates.

3. Chromatographic Conditions:

  • Column: CROWNPAK CR-I(+) (4.6 mm x 150 mm, 5 µm).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 15 °C. (Causality Checkpoint: Host-guest complexation is an enthalpy-driven, exothermic process. Lowering the column temperature from 25 °C to 15 °C drastically increases the binding constant, enhancing enantioselectivity).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

4. System Suitability Criteria:

  • Tailing factor (

    
    ) for both enantiomers must be 
    
    
    
    1.2.
  • Resolution (

    
    ) between enantiomers must be 
    
    
    
    1.5. If
    
    
    drops, verify mobile phase pH is
    
    
    1.5.
Protocol B: Preparative Enantiomeric Resolution (Polysaccharide CSP)

Objective: Scale-up isolation of individual enantiomers using normal-phase chromatography.

1. Mobile Phase Preparation:

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol (80:20 v/v).

  • Add 1.0 mL of Diethylamine (DEA) to the mixture (0.1% v/v final concentration).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

2. Sample Preparation:

  • Dissolve the racemic Ethyl 3-amino-3-cyanopropanoate in 100% Ethanol to a concentration of 20 mg/mL.

  • Scientist's Note: When scaling up to preparative chromatography, racemate solubility is often the bottleneck. While the mobile phase is 80% hexane, dissolving your sample in 100% ethanol maximizes injection concentration. The system relies on on-column dilution to focus the band.

3. Chromatographic Conditions:

  • Column: CHIRALPAK IG (21.2 mm x 250 mm, 5 µm) for prep scale.

  • Flow Rate: 15.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 500 µL.

  • Detection: UV at 210 nm.

4. System Suitability Criteria:

  • Baseline stability must be achieved before injection (DEA can cause initial UV baseline drift; allow 10 column volumes for equilibration).

  • Resolution (

    
    ) must be 
    
    
    
    1.5 on an analytical scale-down column (4.6 mm ID) prior to preparative injection to ensure >99% ee in collected fractions.

References

  • Title: US9365612B2 - Caspase inhibitors Source: Google Patents URL
  • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns Source: Chirality / PubMed URL: [Link]

  • Title: EP1156999B1 - Method for the preparation of a chiral-beta-amino ester Source: Google Patents URL

Sources

Validation

FTIR characteristic peaks for nitrile and ester groups in amino propanoates

Topic: High-Resolution FTIR Characterization of Nitrile and Ester Moieties in Amino Propanoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution FTIR Characterization of Nitrile and Ester Moieties in Amino Propanoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of β-amino acids and their derivatives—critical scaffolds in peptidomimetics and drug design (e.g., β-alanine derivatives)—the precise monitoring of functional group interconversion is paramount. This guide provides an authoritative technical analysis of Fourier Transform Infrared (FTIR) spectroscopy for characterizing nitrile (–C≡N) and ester (–COOR) functionalities within amino propanoate architectures.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers superior utility for real-time reaction monitoring (Process Analytical Technology, PAT) and solid-state characterization. This guide objectively compares FTIR performance against Raman spectroscopy and details the specific vibrational signatures required to validate the presence of nitrile precursors and ester products in amino propanoate synthesis.

Part 1: Technical Deep Dive – The FTIR "Product" Performance

The "product" in this context is the FTIR spectral signature of amino propanoate derivatives. The co-existence of amino, ester, and potentially nitrile groups creates a complex vibrational landscape. Success relies on resolving three critical regions: the high-frequency stretching zone (3500–2800 cm⁻¹), the triple-bond diagnostic zone (2300–2000 cm⁻¹), and the carbonyl/fingerprint region (1800–1000 cm⁻¹).

The Nitrile Moiety (–C≡N): The Silent Sentinel

In amino propanoate precursors (e.g.,


-aminopropionitrile derivatives or cyanoacetates), the nitrile group is a standalone diagnostic marker.
  • Characteristic Peak: A sharp, distinct band at 2260–2240 cm⁻¹ .[1]

  • Mechanistic Insight: This peak arises from the stretching vibration (

    
    ) of the triple bond.[1] Unlike carbonyls, it sits in a spectral "quiet zone," making it free from interference by biological media or solvents (except CO₂).
    
  • Electronic Effects: If the nitrile is conjugated (e.g., attached to an alkene in a synthetic intermediate), the peak shifts to a lower wavenumber (~2210–2230 cm⁻¹) and increases in intensity due to resonance-enhanced dipole changes.

The Ester Moiety (–COOR): The Carbonyl Anchor

The ester group in amino propanoates (e.g., ethyl 3-aminopropanoate) dominates the mid-IR spectrum.

  • Carbonyl Stretch (

    
    ):  A strong, sharp band at 1750–1735 cm⁻¹ .
    
    • Note: In amino propanoates, hydrogen bonding between the free amine (–NH₂) and the ester carbonyl can slightly lower this frequency (red shift) to ~1730 cm⁻¹, broadening the peak.

  • C–O Stretching: Two distinct bands in the fingerprint region:[2][3][4]

    • 
       (C–C(=O)–O):  1300–1160 cm⁻¹ (often the strongest peak in the spectrum).
      
    • 
       (O–C–C):  1100–1000 cm⁻¹.
      
The Amino Interference (–NH₂)

The amino group is the primary source of spectral complexity in these molecules.

  • N–H Stretching: A doublet (asymmetric/symmetric) between 3400–3200 cm⁻¹ .[5] This can overlap with O–H stretches if moisture is present.

  • N–H Bending (Scissoring): A band at 1650–1580 cm⁻¹ .[1]

    • Critical Warning: This bending mode can overlap with the carbonyl stretch if the resolution is poor or if the ester is conjugated. In amino propanoates, the separation between the Ester C=O (~1740 cm⁻¹) and Amine N–H bend (~1600 cm⁻¹) is usually sufficient for distinct integration.

Part 2: Comparative Analysis – FTIR vs. Alternatives

To objectively evaluate FTIR's performance, we compare it against Raman Spectroscopy , its primary vibrational alternative for these functional groups.

Comparison 1: Nitrile Detection Sensitivity
  • FTIR Performance: Moderate to Strong. The C≡N bond has a dipole moment, making it IR active.[1] However, in highly symmetric environments, the signal can weaken.

  • Raman Alternative: Superior. The C≡N stretch involves a massive change in polarizability, making it one of the strongest scatterers in Raman spectroscopy.

  • Verdict: For trace analysis of nitrile impurities in an amino ester product, Raman is the superior choice . For routine bulk identification, FTIR is sufficient.

Comparison 2: Solvent & Matrix Interference
  • FTIR Performance: Susceptible to water interference (strong O-H absorption dominates the 3500 cm⁻¹ region, obscuring amine peaks).

  • Raman Alternative: Water is a weak Raman scatterer, allowing for excellent analysis of amino propanoates in aqueous solution.

  • Verdict: Use FTIR for solid powders (ATR method) or organic solvents. Use Raman for aqueous reaction monitoring .

Comparison 3: Ester Quantification
  • FTIR Performance: Superior. The Carbonyl (C=O) absorption is one of the most intense and stable phenomena in IR spectroscopy, obeying Beer-Lambert law strictly for quantification.

  • Raman Alternative: Carbonyl signals are often weaker in Raman than in IR.

  • Verdict: FTIR is the gold standard for quantifying the ester yield in amino propanoate synthesis.

Part 3: Experimental Protocol & Data

Protocol: ATR-FTIR Analysis of Amino Propanoate Derivatives
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving NH bend/C=O stretch).

  • Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

Step-by-Step Workflow:

  • Background: Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O. Note: CO₂ peaks are dangerously close to the Nitrile region; ensure proper background subtraction.

  • Sample Prep: Place ~5 mg of the amino propanoate powder or 10 µL of oil directly onto the ATR crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid amino acids to see the fine structure of N-H bands).

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth dependence on wavelength.

Characteristic Peak Summary Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Nitrile

Stretch
2260 – 2240 Med-SharpDiagnostic; shifts to ~2210 if conjugated.
Ester

Stretch
1750 – 1735 Very StrongPrimary quantification peak.
Ester

Stretch
1250 – 1160 Strong"Fingerprint" confirmation.
Amine (1°)

Stretch
3400 – 3200 Weak-MedDoublet; broadens with H-bonding.[5]
Amine (1°)

Bend
1640 – 1560 MediumCan form a shoulder on the carbonyl peak.
Alkane

Stretch
2980 – 2850 MediumBackbone vibrations (Propanoate chain).

Part 4: Visualization (Reaction Monitoring Logic)

The following diagram illustrates the decision logic for monitoring the conversion of a Nitrile precursor (e.g.,


-aminopropionitrile) to an Amino Ester product using FTIR.

ReactionMonitoring Start Sample: Reaction Aliquot CheckNitrile Check 2250 cm⁻¹ (Nitrile Region) Start->CheckNitrile NitrilePresent Peak Detected: Precursor Remaining CheckNitrile->NitrilePresent Signal > Threshold CheckCarbonyl Check 1735 cm⁻¹ (Carbonyl Region) CheckNitrile->CheckCarbonyl Signal Absent/Decreasing NitrilePresent->Start Continue Reaction EsterFormed Strong Peak: Product Forming CheckCarbonyl->EsterFormed Signal Increasing CheckAmine Check 1600 vs 1735 cm⁻¹ (Resolution Check) EsterFormed->CheckAmine Conclusion Reaction Complete if: 2250 absent & 1735 stable CheckAmine->Conclusion Confirm Peak Separation

Caption: Logic flow for monitoring the hydrolysis of nitrile precursors to ester products using characteristic FTIR frequency shifts.

References

  • NIST Mass Spectrometry Data Center. (2023). Propanoic acid, 3-cyano-, methyl ester - Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Specac Ltd. (2024). Interpreting Infrared Spectra: A Guide to Functional Groups. Specac Application Notes. [Link]

  • Gateway Analytical. (2021). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. [Link]

Sources

Comparative

Comparison of reactivity: Ethyl 3-amino-3-cyanopropanoate vs Ethyl 3-aminocrotonate

The following guide provides an in-depth technical comparison between Ethyl 3-aminocrotonate and Ethyl 3-amino-3-cyanopropanoate . Comparative Reactivity Guide: -Enamino Esters vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Ethyl 3-aminocrotonate and Ethyl 3-amino-3-cyanopropanoate .

Comparative Reactivity Guide: -Enamino Esters vs. -Amino Nitrile Synthons

Executive Summary

This guide compares two critical C3-functionalized ethyl ester building blocks used in pharmaceutical synthesis. While they share a "3-amino" nomenclature, their electronic structures and primary applications in drug development are fundamentally distinct.

  • Ethyl 3-aminocrotonate (E3AC): A conjugated

    
    -enamino ester . It acts as a planar, ambident nucleophile (Michael donor) and is the standard reagent for constructing dihydropyridine scaffolds (e.g., calcium channel blockers).
    
  • Ethyl 3-amino-3-cyanopropanoate (E3ACP): A saturated

    
    -amino acid derivative  featuring a geminal amino-nitrile "warhead." It functions as a chiral electrophilic trap in covalent inhibitor design (e.g., Caspase-1 inhibitors) and a precursor for peptidomimetics.
    

Key Distinction: E3AC is a Scaffold Builder (Ring Formation); E3ACP is a Pharmacophore Installer (Warhead/Side-chain functionalization).

Structural & Electronic Analysis

Molecule A: Ethyl 3-aminocrotonate (E3AC)[1][2]
  • CAS: 626-34-6[1]

  • Structure:

    
    
    
  • Electronic State:

    • Conjugation: The lone pair on nitrogen is delocalized into the ester carbonyl via the alkene (

      
      -system).
      
    • Resonance: Exists in equilibrium between the enamine and imine tautomers, though the enamine form predominates due to conjugation stability.

    • Reactivity: High electron density at the

      
      -carbon (C2) and the Nitrogen. It behaves as a soft C-nucleophile  in Michael additions and Hantzsch syntheses.
      
Molecule B: Ethyl 3-amino-3-cyanopropanoate (E3ACP)
  • CAS: 1501107-84-1 (Generic/Analogous)[2][3][4]

  • Structure:

    
    
    
  • Electronic State:

    • Saturation: The backbone is

      
       hybridized (non-planar).
      
    • Induction: The geminal Cyano (

      
      ) group is strongly electron-withdrawing, reducing the basicity of the adjacent amine compared to a standard alkyl amine.
      
    • Chirality: The C3 position is a chiral center. Enantioselective synthesis is often required for drug applications.

    • Reactivity: The nitrile group activates the C3 position for nucleophilic attack (reversible covalent bonding) or acts as a precursor for heterocycles via Pinner reaction.

Comparative Data Table
FeatureEthyl 3-aminocrotonate (E3AC)Ethyl 3-amino-3-cyanopropanoate (E3ACP)
Hybridization (C3)

(Planar)

(Tetrahedral)
Primary Reactivity Nucleophile (C-alkylation, N-acylation)Electrophile (Nitrile) / Nucleophile (Amine)
Stability Sensitive to hydrolysis; Polymerizes on heatingProne to HCN elimination (Retro-Strecker) if unstable
Drug Class Utility Dihydropyridines (Nifedipine, Amlodipine)Covalent Inhibitors (Caspase/Protease inhibitors)
Key Mechanism Hantzsch Pyridine SynthesisThioimidate Formation (Cysteine Trap)

Mechanistic Pathways & Applications

E3AC: The Hantzsch Dihydropyridine Synthesis

E3AC is the "workhorse" for generating 1,4-dihydropyridine cores. The mechanism relies on its ability to act as a Michael Donor .

Pathway:

  • Condensation: E3AC condenses with an aldehyde (or reacts with a Knoevenagel intermediate).

  • Cyclization: The nucleophilic

    
    -carbon attacks the electrophilic center of a second equivalent of dicarbonyl/enamine.
    
  • Result: Formation of a symmetric or asymmetric dihydropyridine ring.

E3ACP: Covalent Inhibition (The "Warhead")

E3ACP is utilized to install a 3-cyanopropanyl moiety. In drug development (specifically Caspase-1 inhibitors like Belnacasan analogs), this moiety acts as a reversible covalent warhead.

Pathway:

  • Coupling: The amine of E3ACP is coupled to a peptide backbone (using HATU/DIPEA).

  • Target Engagement: The active site Cysteine thiol (-SH) of the enzyme attacks the Nitrile carbon of the E3ACP residue.

  • Result: Formation of a Thioimidate adduct, locking the enzyme in an inactive state.

Visualization of Reactivity

Diagram 1: Comparative Reaction Pathways

The following diagram contrasts the Scaffold Building nature of E3AC with the Warhead mechanism of E3ACP.

ReactivityComparison cluster_0 E3AC: Scaffold Builder (Hantzsch) cluster_1 E3ACP: Warhead Installer (Covalent Inhibition) E3AC Ethyl 3-aminocrotonate (Enamine Nucleophile) Michael Michael Adduct (Intermediate) E3AC->Michael C-Attack (C2) Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Michael DHP 1,4-Dihydropyridine (Scaffold) Michael->DHP Cyclization (-H2O) E3ACP_Node Ethyl 3-amino-3-cyanopropanoate (Amino-Nitrile) Inhibitor Peptide-Nitrile (Pro-Drug) E3ACP_Node->Inhibitor Amide Coupling Peptide Peptide Backbone (COOH) Peptide->Inhibitor Complex Thioimidate Adduct (Inactivated Enzyme) Inhibitor->Complex Nucleophilic Attack by Enzyme Cys-SH Enzyme Caspase Enzyme (Cys-SH) Enzyme->Complex

Caption: Top: E3AC builds rings via C-nucleophilic attack. Bottom: E3ACP acts as a pharmacophore, forming covalent thioimidate bonds with enzymes.

Experimental Protocols

Protocol A: Synthesis of a 1,4-Dihydropyridine using E3AC

Context: Standard Hantzsch synthesis for calcium channel blocker scaffolds.

  • Reagents: Dissolve Ethyl 3-aminocrotonate (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add Ethyl Acetoacetate (10 mmol) and a catalytic amount of Piperidine (or reflux without catalyst if using pre-formed enamine).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

  • Workup: Cool to room temperature. The product usually precipitates as a yellow solid.

  • Purification: Filter the solid and recrystallize from hot Ethanol.

  • Validation:

    
    H NMR will show the characteristic singlet for the C4-H (approx. 5.0 ppm) and the NH proton (approx. 5.5–6.0 ppm).
    
Protocol B: Peptide Coupling of E3ACP (Warhead Installation)

Context: Synthesis of a Caspase-1 Inhibitor intermediate (based on Vertex Pharma methodologies).

  • Activation: Dissolve the N-protected peptide acid (e.g., Boc-Val-Ala-OH, 1.0 eq) in dry DMF under Argon at 0°C.

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the acid.

  • Addition: Add Ethyl 3-amino-3-cyanopropanoate (as HCl salt, 1.1 eq) to the mixture.

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold), saturated

    
    , and Brine. Dry over 
    
    
    
    .
  • Validation: LC-MS is critical here. Look for the Mass [M+H]+ corresponding to the peptide + 142 Da (E3ACP fragment) - 18 Da (Water).

    • Note: Avoid strong bases during workup to prevent retro-Strecker decomposition of the amino-nitrile.

Stability & Handling (Safety)

  • E3AC (Enamine):

    • Storage: 2–8°C. Sensitive to air/moisture (hydrolyzes to ethyl acetoacetate + ammonia).

    • Hazards: Causes severe skin burns (Corrosive).[5]

  • E3ACP (Amino-Nitrile):

    • Storage: -20°C (Recommended). Amino-nitriles are thermodynamically unstable relative to the imine/cyanide decomposition products.

    • Hazards: Potential to release HCN (Hydrogen Cyanide) under acidic/thermal stress. Handle in a well-ventilated fume hood with cyanide sensors if scaling up.

References

  • Vertex Pharmaceuticals Inc. (2016). Caspase inhibitors and uses thereof.[6] US Patent No. 9,365,612 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (2025). Ethyl 3-aminocrotonate USP Reference Standard Data Sheet.

  • PubChem. (2025).[7] Ethyl 3-amino-3-ethoxyacrylate hydrochloride (Structural Analog Reference). National Library of Medicine.

  • BLD Pharm. (2025).[3] Ethyl 3-amino-3-cyanopropanoate Product Information.

Sources

Safety & Regulatory Compliance

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